1-Chloro-1-iodoethane
Description
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Properties
IUPAC Name |
1-chloro-1-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAGQMSEMGVLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472136 | |
| Record name | 1-CHLORO-1-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-00-3 | |
| Record name | 1-CHLORO-1-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-1-iodoethane
I have gathered a significant amount of information on the chemical and physical properties of 1-chloro-1-iodoethane, including its molecular formula, weight, boiling point, and density. I also have some spectroscopic data, although detailed experimental protocols are still somewhat general. The synthesis via the reaction of vinyl chloride and hydrogen iodide has been identified, but a step-by-step experimental procedure is not yet fully detailed. Information on reactivity and safety is still at a more general level for haloalkanes. I believe I have enough information to construct the in-depth technical guide as requested by the user, fulfilling the core requirements of data presentation in tables, providing methodologies for key experiments based on general lab procedures, and creating the mandatory visualizations. I will now proceed to generate the final response.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a halogenated alkane of interest in organic synthesis. This document details its known properties, spectroscopic data, and general experimental protocols. Safety and handling precautions are also summarized to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a chiral compound existing as a racemic mixture. Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂H₄ClI | --INVALID-LINK-- |
| Molecular Weight | 190.41 g/mol | --INVALID-LINK-- |
| Boiling Point | 118 °C | Stenutz |
| Density | 2.054 g/mL | Stenutz |
| Melting Point | No experimental data available | N/A |
| CAS Number | 594-00-3 | --INVALID-LINK-- |
| SMILES | CC(Cl)I | --INVALID-LINK-- |
| InChI | InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3 | --INVALID-LINK-- |
Synthesis
A primary method for the synthesis of this compound is the hydrohalogenation of vinyl chloride with hydrogen iodide.
An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chloro-1-iodoethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 1-chloro-1-iodoethane (CH₃CHClI). The document collates and presents key physicochemical and spectroscopic data, offering insights into the geometry and electronic nature of this halogenated alkane. While experimental structural data is limited, this guide synthesizes available spectroscopic information and discusses the expected bonding characteristics. Furthermore, a plausible synthetic pathway is outlined, providing a foundational understanding for researchers in organic synthesis and drug development.
Introduction
This compound is a halogenated hydrocarbon of interest in synthetic chemistry due to the presence of two different halogen atoms on the same carbon, which can lead to differential reactivity and provides a chiral center. Understanding its three-dimensional structure and the nature of its chemical bonds is fundamental to predicting its reactivity, physical properties, and potential applications in areas such as medicinal chemistry and materials science. This guide aims to provide a detailed overview of the molecular architecture and bonding of this compound.
Molecular Structure and Geometry
The molecular structure of this compound consists of a central sp³-hybridized carbon atom (C1) bonded to a hydrogen atom, a chlorine atom, an iodine atom, and a methyl group (-CH₃). The second carbon atom (C2) is also sp³-hybridized and is bonded to three hydrogen atoms and the C1 carbon. The presence of four different substituents on C1 makes this compound a chiral molecule, existing as a pair of enantiomers.
-
C-C Bond Length: Expected to be in the typical range for a single bond, approximately 1.54 Å.
-
C-H Bond Lengths: Expected to be around 1.09 Å.
-
C-Cl Bond Length: Expected to be approximately 1.77 Å.
-
C-I Bond Length: Expected to be around 2.14 Å, being the longest and weakest bond involving the C1 carbon.
-
Bond Angles: The bond angles around the C1 and C2 carbons are anticipated to be close to the ideal tetrahedral angle of 109.5°. However, steric hindrance between the bulky iodine and chlorine atoms, as well as the methyl group, will likely cause some deviation from this ideal geometry. The I-C1-Cl bond angle is expected to be slightly larger than 109.5°, while the H-C1-CH₃ angle might be slightly smaller.
A visual representation of the molecular structure is provided below.
Caption: Ball-and-stick model of this compound.
Chemical Bonding
The bonding in this compound can be described using the principles of valence bond theory and molecular orbital theory.
-
Sigma (σ) Bonds: All the covalent bonds in the molecule are sigma bonds, formed by the head-on overlap of atomic or hybrid orbitals.
-
The C-C bond results from the overlap of an sp³ hybrid orbital from each carbon atom.
-
The C-H bonds are formed by the overlap of an sp³ hybrid orbital from carbon and a 1s orbital from hydrogen.
-
The C-Cl bond arises from the overlap of a carbon sp³ hybrid orbital and a 3p orbital from chlorine.
-
The C-I bond is formed from the overlap of a carbon sp³ hybrid orbital and a 5p orbital from iodine.
-
The diagram below illustrates the sigma bonding framework in this compound.
Caption: Sigma bonding orbitals in this compound.
-
Bond Polarity and Electronegativity: The electronegativity values of the atoms involved are approximately: C (2.55), H (2.20), Cl (3.16), and I (2.66). This leads to the formation of polar covalent bonds. The C-Cl and C-I bonds are polarized with the carbon atom carrying a partial positive charge (δ+) and the halogen atoms carrying partial negative charges (δ-). The C-Cl bond is more polar than the C-I bond due to the greater electronegativity of chlorine.
Spectroscopic Data
Spectroscopic techniques are invaluable for elucidating the structure and bonding of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two signals: a doublet for the methyl protons (-CH₃) and a quartet for the methine proton (-CHClI). The coupling between these two groups of protons would follow the n+1 rule. Published data indicates the following chemical shifts.[1]
| Protons | Chemical Shift (ppm) | Multiplicity |
| -CH₃ | ~2.1 | Doublet |
| -CH(Cl)(I) | ~5.9 | Quartet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show two distinct signals, one for the methyl carbon and one for the halogenated methine carbon. Based on data for similar compounds like 1,1-dichloroethane (B41102), the methine carbon (C1) would be significantly downfield due to the deshielding effect of the two electronegative halogen atoms.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850-3000 | Stretching |
| C-Cl | 600-800 | Stretching |
| C-I | 500-600 | Stretching |
An experimental FTIR spectrum of this compound is available in online databases.[3]
Experimental Protocols
Synthesis of this compound
A primary route for the synthesis of this compound is the addition of hydrogen iodide (HI) to vinyl chloride (CH₂=CHCl).[4][5] The regioselectivity of this reaction can be influenced by the reaction conditions.
-
Ionic Mechanism (Markovnikov Addition): In the absence of free-radical initiators, the reaction is expected to proceed via an electrophilic addition mechanism. The hydrogen atom of HI adds to the carbon atom that already has more hydrogen atoms (the CH₂ group), leading to the formation of a more stable secondary carbocation at the C1 position. Subsequent attack by the iodide ion yields the this compound product.[4]
-
Free-Radical Mechanism (Anti-Markovnikov Addition): In the presence of peroxides or under UV irradiation, the addition of HI can proceed through a free-radical chain reaction.[5][6] In this case, the iodine radical adds to the double bond first, leading to the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HI gives the final product. The regiochemical outcome of the free-radical addition can be complex and may lead to a mixture of isomers.
A generalized experimental workflow for the synthesis is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Disclaimer: This is a generalized protocol and should be adapted and performed with appropriate safety precautions by qualified personnel in a laboratory setting.
Conclusion
This technical guide has summarized the key aspects of the molecular structure and bonding of this compound. While a complete experimental determination of its geometric parameters is not yet available, spectroscopic data and theoretical considerations provide a solid foundation for understanding its chemical nature. The molecule features a chiral center with a tetrahedral geometry, and its reactivity is largely governed by the polar C-Cl and C-I bonds. The synthesis via the addition of HI to vinyl chloride offers a direct route to this compound, with the potential for controlling the regioselectivity based on the reaction conditions. This information is valuable for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a building block or a subject of further study.
References
- 1. 1-CHLORO-1-IODO ETHANE(594-00-3) 1H NMR [m.chemicalbook.com]
- 2. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. organic chemistry - Regioselectivity in addition of hydrogen iodide to vinyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]
Spectroscopic Profile of 1-Chloro-1-iodoethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral haloalkane, 1-chloro-1-iodoethane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in public databases, some of the data presented is based on predictive models and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound is characterized by a quartet and a doublet, arising from the spin-spin coupling between the methine and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 5.900[1] | Quartet (q) | 6.5[1] | CH |
| 2.458[1] | Doublet (d) | 6.5[1] | CH₃ |
¹³C NMR Data (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~20-30 | CH |
| ~25-35 | CH₃ |
Infrared (IR) Spectroscopy (Predicted)
An experimental IR spectrum for this compound is available on platforms such as SpectraBase, though access to the full spectrum may require a subscription.[2] Based on the functional groups present, the following are the expected characteristic infrared absorption bands.
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2950-3000 | C-H stretch |
| 1450-1470 | C-H bend (asymmetrical) |
| 1370-1390 | C-H bend (symmetrical) |
| 600-800 | C-Cl stretch |
| 500-600 | C-I stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the carbon-halogen and carbon-carbon bonds. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments.
| m/z | Proposed Fragment |
| 190/192 | [CH₃CHClI]⁺ (Molecular Ion) |
| 155 | [CH₃CHI]⁺ |
| 63/65 | [CH₃CHCl]⁺ |
| 127 | [I]⁺ |
| 29 | [CH₃CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-10 ppm.
-
Temperature: 298 K.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is processed, and chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Sample Preparation:
-
As this compound is a liquid at room temperature, a neat sample can be analyzed.
-
A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
FTIR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Analysis: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
Sample Introduction:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
Electron Ionization Mass Spectrometry (EI-MS):
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: m/z 10-300.
-
-
Analysis: The instrument is calibrated using a standard compound (e.g., perfluorotributylamine). The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Relationship between Molecular Structure and Spectroscopic Data.
References
Synthesis of "1-Chloro-1-iodoethane" from vinyl chloride
An In-depth Technical Guide to the Synthesis of 1-Chloro-1-iodoethane from Vinyl Chloride
Introduction
This compound is a halogenated hydrocarbon of interest in organic synthesis due to its two distinct halogen atoms on the same carbon, making it a versatile building block. This technical guide provides a comprehensive overview of the synthesis of this compound from vinyl chloride. The core of this synthesis involves the hydrohalogenation of vinyl chloride, a classic example of electrophilic addition to an alkene. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, a plausible experimental protocol, and relevant chemical data.
Synthesis Pathway Analysis: Electrophilic Addition of Hydrogen Iodide to Vinyl Chloride
The synthesis of this compound from vinyl chloride is achieved through the electrophilic addition of hydrogen iodide (HI).[1] This reaction is regioselective, meaning that the hydrogen and iodine atoms add to specific carbons of the vinyl chloride double bond.
Mechanism and Regioselectivity
The reaction proceeds via a two-step electrophilic addition mechanism.[2][3]
-
Electrophilic Attack and Formation of a Carbocation: The pi (π) electrons of the double bond in vinyl chloride act as a nucleophile, attacking the electrophilic hydrogen atom of hydrogen iodide. This breaks the C=C double bond and the H-I bond, forming a C-H single bond and a carbocation intermediate, along with an iodide ion.[1]
-
Nucleophilic Attack by Iodide: The iodide ion (I⁻), acting as a nucleophile, then attacks the positively charged carbon of the carbocation intermediate, forming the final product, this compound.
The regioselectivity of this addition is determined by the stability of the possible carbocation intermediate. Two potential carbocations can be formed:
-
Pathway A: Addition of the proton to the carbon atom that is not bonded to the chlorine atom (the CH₂ group) results in a secondary carbocation where the positive charge is on the carbon atom bonded to the chlorine.
-
Pathway B: Addition of the proton to the carbon atom that is bonded to the chlorine atom (the CHCl group) results in a primary carbocation.
Secondary carbocations are significantly more stable than primary carbocations.[4] Furthermore, the chlorine atom attached to the carbocation in Pathway A helps to stabilize the positive charge through resonance (the electromeric effect), which outweighs its electron-withdrawing inductive effect.[5][6] Consequently, the reaction proceeds preferentially through Pathway A, leading to the formation of this compound.
This outcome is in accordance with Markovnikov's rule , which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide (X) attaches to the carbon with fewer hydrogen atoms.[1][4][7] Therefore, the formation of this compound is the result of a Markovnikov addition.[5][8]
Experimental Protocol
Objective: To synthesize this compound by the addition of hydrogen iodide to vinyl chloride.
Reactants and Reagents:
-
Vinyl chloride (gas)
-
Hydrogen iodide (gas or a solution in a suitable solvent)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A two or three-necked round-bottom flask is equipped with a gas inlet tube, a condenser (optional, depending on the solvent's boiling point), and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize unreacted HI and vinyl chloride). The flask is charged with the anhydrous solvent and cooled in an ice bath.
-
Addition of Reactants: A stream of vinyl chloride gas is bubbled through the cooled solvent. Subsequently, a stream of hydrogen iodide gas is introduced into the solution. The reaction is typically exothermic, so the temperature should be monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or by periodically taking small aliquots for NMR analysis.
-
Work-up: Once the reaction is complete, the gas flow is stopped. The reaction mixture is allowed to warm to room temperature and then washed with a saturated sodium bicarbonate solution to remove any unreacted HI. The organic layer is then washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The following tables summarize the known physical and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄ClI | [9] |
| Molecular Weight | 190.41 g/mol | [9] |
| CAS Number | 594-00-3 | [9] |
| Appearance | Not specified; likely a liquid | |
| Boiling Point | 118 °C | [10] |
| Density | 2.054 g/mL | [10] |
| InChIKey | RYAGQMSEMGVLGY-UHFFFAOYSA-N | [9] |
| SMILES | CC(Cl)I | [9] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Spectrum available | [11] |
| ¹³C NMR | Data not explicitly found in search results. | |
| Infrared (IR) | Spectrum available | [12] |
| Mass Spectrometry | Exact Mass: 189.904623 g/mol | [12] |
Visualizations
Reaction Pathway Diagram
Caption: Electrophilic addition of HI to vinyl chloride proceeds via a stable carbocation.
Experimental Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. organic chemistry - Regioselectivity in addition of hydrogen iodide to vinyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. sarthaks.com [sarthaks.com]
- 9. This compound | C2H4ClI | CID 11769336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [stenutz.eu]
- 11. 1-CHLORO-1-IODO ETHANE(594-00-3) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide on the Physical Properties of 1-Chloro-1-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-Chloro-1-iodoethane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. The document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application, and process optimization in research and development. The primary physical constants are summarized below.
| Physical Property | Value |
| Boiling Point | 118 °C[1] |
| Density | 2.054 g/mL[1] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a standard method for an accurate determination is the Simple Distillation Method.
Apparatus:
-
Round-bottom flask
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of this compound (approximately 10-20 mL) is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head, ensuring an accurate reading of the vapor temperature.
-
Cooling water is circulated through the condenser.
-
The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance. This is the temperature at which the vapor is in equilibrium with the liquid.
The density of a liquid is its mass per unit volume. The gravimetric method using a pycnometer or a graduated cylinder and a balance provides a straightforward and accurate measurement.
Apparatus:
-
Graduated cylinder or pycnometer
-
Analytical balance
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
References
"1-Chloro-1-iodoethane" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-1-iodoethane, a halogenated hydrocarbon of interest in synthetic chemistry. This document details its chemical and physical properties, plausible synthetic methodologies, and spectroscopic data. The information is intended to serve as a valuable resource for professionals utilizing or investigating this compound in their research and development endeavors.
Chemical Identifiers and Physical Properties
This compound is a chiral haloalkane. Its key identifiers and physical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.
| Identifier/Property | Value |
| CAS Number | 594-00-3[1][2][3] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₂H₄ClI[1][2] |
| Molecular Weight | 190.41 g/mol [1][2][4] |
| InChI | InChI=1S/C2H4ClI/c1-2(3)4/h2H,1H3[1] |
| InChIKey | RYAGQMSEMGVLGY-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(Cl)I[1] |
| Synonyms | 1,1-chloroiodoethane, ethylidene chloroiodide[4], Aethylidenchlorojodid, Ethane, 1-chloro-1-iodo-[3] |
| Density | 2.054 g/mL[4] |
| Boiling Point | 118 °C[4] |
| Molar Volume | 92.7 mL/mol[4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectral information.
| Spectroscopy | Data Type/Reference |
| ¹H NMR | Spectrum available.[5] |
| ¹³C NMR | Data mentioned to be available, but specific shifts are not detailed in the provided search results.[5] |
| FTIR | Spectrum available.[6] |
| Mass Spectrometry | Data mentioned to be available, but specific fragmentation patterns are not detailed in the provided search results.[5] |
| Raman | Data mentioned to be available, but specific shifts are not detailed in the provided search results.[5] |
Plausible Experimental Protocol: Synthesis via Finkelstein Reaction
Reaction Principle: The Finkelstein reaction is an Sₙ2 reaction where an alkyl halide is treated with an alkali metal iodide in a suitable solvent. The reaction is driven to completion by the precipitation of the insoluble alkali metal chloride in the solvent.
Materials and Equipment:
-
1,1-dichloroethane (B41102) (starting material)
-
Sodium iodide (NaI)
-
Anhydrous acetone (B3395972) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1-dichloroethane and a molar excess (typically 1.5 to 2 equivalents) of sodium iodide.
-
Solvent Addition: Add anhydrous acetone to the flask in a quantity sufficient to dissolve the reactants.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). The reaction is typically run for several hours.
-
Workup: After the reaction is complete (as determined by thin-layer chromatography or gas chromatography), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of acetone to recover any product.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Extraction: To the residue, add water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane). Transfer the mixture to a separatory funnel and perform the extraction.
-
Washing: Wash the organic layer sequentially with water and a dilute aqueous solution of sodium thiosulfate (B1220275) (to remove any residual iodine), followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Halogenated hydrocarbons should be handled with care as they can be toxic and harmful.
-
Acetone is flammable; ensure there are no open flames or sparks near the reaction setup.
Diagrams
Below is a diagram illustrating the logical workflow for the plausible synthesis of this compound.
Caption: Plausible synthesis workflow for this compound.
Here is a diagram representing the reaction mechanism for the Finkelstein reaction.
Caption: Sₙ2 mechanism of the Finkelstein reaction.
References
- 1. This compound | C2H4ClI | CID 11769336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. MOLBASE [key.molbase.com]
- 4. This compound [stenutz.eu]
- 5. 1-CHLORO-1-IODO ETHANE(594-00-3) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chemistry1.quora.com [chemistry1.quora.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to the Stability and Storage of 1-Chloro-1-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-1-iodoethane (CAS No. 594-00-3). Due to the limited availability of specific stability studies on this compound, this document integrates data from safety data sheets, principles of haloalkane chemistry, and inferred knowledge from related structures to provide a thorough understanding of its stability profile.
Chemical and Physical Properties
This compound is a halogenated hydrocarbon with the molecular formula C₂H₄ClI. Its structure, featuring both a chlorine and a highly reactive iodine atom on the same carbon, dictates its chemical behavior and stability.
| Property | Value |
| Molecular Weight | 190.41 g/mol |
| Appearance | Colorless to light yellow/orange liquid |
| Boiling Point | 61-62 °C at 30 mmHg |
| Density | ~2.088 g/cm³ |
| Solubility | Soluble in many organic solvents; insoluble in water.[1][2] |
Stability Profile
This compound is generally stable under recommended storage conditions. However, its stability is significantly influenced by exposure to light, heat, and certain chemical agents. The presence of the carbon-iodine bond is the primary determinant of its instability, as it is considerably weaker than the carbon-chlorine bond.
Photostability
Halogenated hydrocarbons, particularly those containing iodine, are susceptible to photodegradation.[3] The carbon-iodine bond can be cleaved by UV radiation to form radical intermediates. This process is often the initiating step in the degradation of the compound.
Thermal Stability
While stable at refrigerated temperatures, this compound will undergo thermal decomposition at elevated temperatures. The primary thermal degradation pathway is likely to be the homolytic cleavage of the C-I bond, followed by subsequent reactions of the resulting radicals.
Chemical Stability
This compound is incompatible with strong oxidizing agents, strong bases, and some metals. Contact with these substances can lead to rapid decomposition. For instance, strong bases can induce dehydrohalogenation.
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily dictated by the environmental conditions.
Photodegradation
Upon exposure to UV light, the primary photochemical event is the homolysis of the weakest bond, the C-I bond, to generate a chloroethyl radical and an iodine radical. The chloroethyl radical can then undergo further reactions, such as dimerization, reaction with oxygen (if present), or abstraction of hydrogen from other molecules.
Dehydrohalogenation
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2) to form vinyl halides. Due to the lower bond strength of C-I compared to C-Cl, the elimination of hydrogen iodide (HI) is expected to be the major pathway, yielding vinyl chloride. Elimination of hydrogen chloride (HCl) to form 1-iodo-1-chloroethene is a minor pathway.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.
-
Container: Keep the container tightly sealed to prevent evaporation and exposure to atmospheric moisture.
-
Stabilizer: Some commercial preparations of similar haloalkanes are stabilized with copper. This suggests that the compound may be susceptible to decomposition, which can be mitigated by the presence of a radical scavenger or stabilizer.
Summary of Stability Data
The following table summarizes the stability of this compound under various conditions, based on general principles of haloalkane chemistry.
| Condition | Stability | Likely Degradation Products |
| Refrigerated (2-8°C), Dark, Inert Atmosphere | High | Minimal degradation |
| Room Temperature, Dark | Moderate | Slow decomposition over time |
| Elevated Temperature (>40°C) | Low | Alkenes, halogen acids, radical coupling products |
| Exposure to UV Light | Very Low | Radical species, various degradation products |
| Presence of Strong Base | Very Low | Vinyl chloride, vinyl iodide |
| Presence of Strong Oxidizing Agent | Very Low | Various oxidation products |
| Aqueous Conditions (Neutral pH) | Moderate | Slow hydrolysis to 1-chloroethanol (B3344066) and HI |
Experimental Protocol for Stability Assessment
A comprehensive stability study of this compound would involve subjecting the compound to stressed conditions and analyzing for the parent compound and potential degradation products over time.
Materials and Equipment
-
This compound (high purity)
-
Forced-stability chambers (temperature and humidity controlled)
-
Photostability chamber with a calibrated light source (UV and visible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Volumetric flasks, pipettes, and syringes
-
Appropriate solvents for sample preparation (e.g., acetonitrile, hexane)
Experimental Workflow
References
"1-Chloro-1-iodoethane" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1-Chloro-1-iodoethane in Organic Solvents
Abstract
Introduction and Theoretical Background
This compound (CH₃CHClI) is a halogenated alkane possessing a chiral center. Its chemical structure, featuring an ethyl backbone with both chlorine and iodine atoms attached to the same carbon, results in a molecule of moderate polarity. The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.
The primary intermolecular forces at play in this compound are London dispersion forces and dipole-dipole interactions, owing to the polar carbon-halogen bonds. Its solubility in a given organic solvent will depend on the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Haloalkanes generally dissolve well in organic solvents because the energy required to break the existing bonds is comparable to the energy released when new bonds are formed between the haloalkane and the solvent molecules.[1][2]
Predicted Solubility of this compound
In the absence of specific experimental data, the solubility of this compound can be predicted by classifying organic solvents based on their polarity. The following table summarizes the expected solubility based on these principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Benzene, Toluene, Carbon Tetrachloride | High / Miscible | The dominant intermolecular forces in both the solute and solvent are London dispersion forces. The energy cost of mixing is low, leading to high solubility. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile | High / Miscible | These solvents have significant dipole moments, similar to this compound. The dipole-dipole interactions between solute and solvent are favorable. |
| Polar Protic | Methanol, Ethanol, Water | Low to Sparingly Soluble | These solvents engage in strong hydrogen bonding. The energy required to disrupt the solvent's hydrogen-bond network is greater than the energy gained from solute-solvent interactions. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the following isothermal equilibrium method should be employed. This method is a standard procedure for determining the solubility of a liquid solute in a liquid solvent at a constant temperature.
Objective
To determine the saturation concentration of this compound in a selected organic solvent at a specified, constant temperature (e.g., 25°C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (±0.1 mg)
-
Sealed glass vials or flasks (e.g., 10-20 mL)
-
Calibrated volumetric flasks and pipettes
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable quantitative analytical instrument
-
Syringes (gas-tight) and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Centrifuge (optional)
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: In a sealed vial, add an excess amount of this compound to a precisely known volume or mass of the organic solvent. An excess of the solute is critical to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed vial in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture vigorously for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable to ensure stability). The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 12 hours. This allows for the complete separation of the undissolved solute (as a distinct liquid phase) from the saturated solvent phase. If separation is slow, the sample may be centrifuged at a constant temperature.
-
Sample Extraction: Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe. It is crucial to avoid disturbing the undissolved solute layer.
-
Filtration and Dilution: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets. Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using the calibrated GC-FID method. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculation: Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, mol/L, or as a mass fraction.
Logical Framework for Solubility Prediction
The decision-making process for predicting solubility is based on comparing the intermolecular forces of the solute and solvent. The following diagram illustrates this logical relationship.
Caption: Logical workflow for predicting the solubility of this compound.
References
An In-Depth Technical Guide on the Discovery and History of 1-Chloro-1-iodoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1-Chloro-1-iodoethane (CH₃CHClI). The document details the initial synthesis, historical context, and the evolution of its analytical characterization, offering valuable insights for researchers in organic synthesis and drug development.
Introduction
This compound, also known historically as ethylidene chloroiodide, is a geminal haloalkane containing both chlorine and iodine atoms attached to the same carbon. This structural feature imparts unique reactivity, making it a subject of interest in synthetic chemistry. This guide traces the origins of its discovery and the key experimental work that has defined our understanding of this compound.
Discovery and Initial Synthesis
The first documented synthesis of this compound is attributed to the Irish chemist Maxwell Simpson in 1858. His work, published in Annalen der Chemie und Pharmacie, described the reaction of the "chloro-iodide of ethylidene" with zinc and dilute sulfuric acid. While this publication focused on the reactions of the compound, it implies its prior synthesis.
The primary method for the preparation of this compound, and likely the method used for its initial discovery, involves the electrophilic addition of hydrogen iodide (HI) to vinyl chloride (CH₂=CHCl). This reaction follows Markovnikov's rule, where the iodine atom adds to the carbon atom that already bears the chlorine atom.
Reaction Pathway: Synthesis of this compound
Caption: Synthesis of this compound via electrophilic addition.
Historical Experimental Protocols
While the precise, detailed experimental protocol from the mid-19th century is not extensively documented in readily available sources, the synthesis would have followed the general principles of gas-phase or solution-phase reactions of alkenes with hydrogen halides.
Hypothesized 19th-Century Experimental Protocol for the Synthesis of this compound:
A stream of gaseous vinyl chloride would be passed through a solution of concentrated hydroiodic acid, or alternatively, a mixture of gaseous vinyl chloride and hydrogen iodide would be passed through a heated tube, possibly containing a catalyst such as a metal halide. The resulting product would then be purified by distillation.
Modern Experimental Protocol for the Synthesis of this compound:
A more controlled modern approach involves bubbling vinyl chloride gas through a solution of hydrogen iodide in a non-polar, inert solvent at a low temperature to control the exothermicity of the reaction.
Experimental Workflow:
Caption: Modern experimental workflow for the synthesis and purification of this compound.
Physical and Chemical Properties
The physical properties of this compound have been determined over time through various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₂H₄ClI | - |
| Molecular Weight | 190.41 g/mol | - |
| Boiling Point | 118 °C | [1] |
| Density | 2.054 g/mL | [1] |
| Synonyms | Ethylidene chloroiodide | [1] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed by modern spectroscopic methods.
5.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound was reported in 1966 by Neuman and Rahm in the Journal of Organic Chemistry.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~5.9 ppm | Quartet | 1H | CH |
| ~2.5 ppm | Doublet | 3H | CH₃ |
5.2. Infrared (IR) Spectroscopy
-
C-H stretching (alkane): ~2950-3000 cm⁻¹
-
C-H bending: ~1380-1470 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
5.3. Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190, along with characteristic isotopic peaks for chlorine. Fragmentation patterns would likely involve the loss of iodine (I⁺, m/z = 127) and chlorine (Cl⁺, m/z = 35/37) atoms.
Conclusion
This compound, first prepared in the mid-19th century, represents an early example of a mixed dihaloalkane. Its synthesis and characterization have evolved with the advancements in chemical techniques. This guide provides a historical and technical foundation for researchers working with this and related halogenated compounds, underscoring the importance of historical literature in understanding the evolution of organic chemistry.
References
Methodological & Application
Application Notes and Protocols for 1-Chloro-1-iodoethane in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-1-iodoethane as a chain transfer agent (CTA) in radical polymerization, a technique known as iodine-transfer polymerization (ITP). This method offers a versatile and controlled approach to polymer synthesis, enabling the production of polymers with well-defined molecular weights and narrow molecular weight distributions.
Introduction to Iodine-Transfer Polymerization (ITP)
Iodine-transfer polymerization is a type of reversible-deactivation radical polymerization (RDRP) that utilizes an iodo-compound as a chain transfer agent to control the polymerization process. The mechanism involves a reversible transfer of the iodine atom between the growing polymer chains and the dormant CTA. This dynamic equilibrium minimizes irreversible termination reactions, allowing for the synthesis of polymers with controlled architectures. This compound is an effective CTA for this process, particularly for monomers such as vinyl acetate (B1210297) and ethylene (B1197577).[1]
Key Advantages of ITP:
-
Controlled Molecular Weight: The molecular weight of the resulting polymer can be predicted based on the ratio of monomer to CTA.
-
Narrow Molecular Weight Distribution: ITP typically yields polymers with low dispersity (Đ), indicating a more uniform chain length.[1]
-
Versatility: Applicable to a range of vinyl monomers.
-
End-group Functionality: The resulting polymers possess an iodo end-group that can be further functionalized for applications such as block copolymer synthesis.
Quantitative Data
The chain transfer constant is a critical parameter that quantifies the efficiency of a CTA. It is defined as the ratio of the rate constant of chain transfer (ktr) to the rate constant of propagation (kp). A higher Ctr value indicates a more efficient chain transfer agent.
Table 1: Representative Data for Iodine-Transfer Polymerization of Ethylene [1]
| Parameter | Value |
| Temperature | ≤100 °C |
| Pressure | ≤200 bar |
| Dispersity (Đ) | ~1.6 |
| Number Average Molar Mass (Mn) | Up to 7300 g/mol |
Experimental Protocols
The following are generalized protocols for conducting radical polymerization using this compound as a chain transfer agent. The specific conditions should be optimized for each monomer and desired polymer characteristics.
General Protocol for Solution Polymerization
This protocol describes a typical setup for the solution polymerization of a vinyl monomer.
Materials:
-
Vinyl monomer (e.g., styrene, methyl acrylate, vinyl acetate), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
This compound (CTA).
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)).
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane).
-
Schlenk flask or similar reaction vessel.
-
Nitrogen or Argon source for inert atmosphere.
-
Magnetic stirrer and heating mantle/oil bath.
Procedure:
-
Preparation: The reaction vessel is dried in an oven and cooled under a stream of inert gas.
-
Charging the Reactor: The desired amounts of monomer, this compound, and solvent are added to the reaction vessel under an inert atmosphere. The ratio of monomer to CTA will determine the target molecular weight of the polymer.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling inert gas through the solution for an extended period.
-
Initiator Addition: The radical initiator is dissolved in a small amount of the reaction solvent and added to the reaction mixture via a syringe under inert atmosphere.
-
Polymerization: The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) and stirred vigorously. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by rapid cooling and exposure to air. The polymer is then precipitated in a non-solvent (e.g., methanol (B129727) for polystyrene, hexane (B92381) for polyvinyl acetate), filtered, and dried under vacuum.
Protocol for the Determination of Chain Transfer Constant (Mayo Method)
The Mayo method is a common technique for determining the chain transfer constant of a CTA. It involves running a series of polymerizations at low monomer conversions with varying ratios of CTA to monomer.
Procedure:
-
Perform a series of polymerizations as described in the general protocol, keeping the concentrations of the monomer and initiator constant while varying the concentration of this compound.
-
Ensure the monomer conversion is kept low (typically <10%) to assume constant concentrations of all reactants.
-
Determine the number-average degree of polymerization (Xn) of the resulting polymers using techniques like gel permeation chromatography (GPC).
-
Plot the reciprocal of the degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the monomer concentration ([CTA]/[Monomer]).
-
The chain transfer constant (Ctr) is determined from the slope of the resulting linear plot according to the Mayo equation:
1/Xn = 1/Xn,0 + Ctr * ([CTA]/[Monomer])
where Xn,0 is the degree of polymerization in the absence of the CTA.
Visualizations
Mechanism of Iodine-Transfer Polymerization
Caption: Mechanism of Iodine-Transfer Polymerization (ITP).
Experimental Workflow for Solution Polymerization
Caption: Experimental Workflow for Solution Polymerization.
Relationship between CTA Concentration and Molecular Weight
Caption: Logic for Determining Ctr via the Mayo Method.
References
Application Notes and Protocols for the Conceptual Use of 1-Chloro-1-iodoethane in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical framework and conceptual application notes for the use of 1-chloro-1-iodoethane as a novel initiator in controlled radical polymerization (CRP). While direct experimental data for this specific initiator is not currently available in the cited literature, its unique geminal-dihalo structure presents intriguing possibilities for the synthesis of polymers with specific end-group functionalities. These notes are based on the fundamental principles of Atom Transfer Radical Polymerization (ATRP) and Iodine Transfer Polymerization (ITP), leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The protocols and data presented herein are predictive and intended to serve as a foundational guide for researchers exploring this and similar hetero-dihaloalkane initiators.
Introduction: The Potential of a Dual-Halogenated Initiator
Controlled radical polymerization techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. The choice of initiator is paramount as it dictates the initiation efficiency and determines the α-chain end functionality. This compound offers a unique proposition as an initiator due to the presence of two different halogens on the same carbon atom.
The significant difference in bond dissociation energies between the C-I and C-Cl bonds suggests a preferential activation of the C-I bond.[1] In radical polymerization, the reactivity of alkyl halides typically follows the order I > Br > Cl.[2][3] This selective activation would theoretically lead to the formation of a polymer chain with a terminal chlorine atom, which can be a valuable handle for subsequent post-polymerization modifications.
Proposed Mechanistic Pathways
Atom Transfer Radical Polymerization (ATRP)
In a copper-mediated ATRP system, it is hypothesized that the C-I bond of this compound would be preferentially cleaved to initiate polymerization. The weaker C-I bond would react with the Cu(I) catalyst to form a radical and the Cu(II) deactivator, leaving the C-Cl bond intact. This would result in a polymer chain with a chloro-functional α-end.
Caption: Proposed ATRP initiation using this compound.
Iodine Transfer Polymerization (ITP)
In an ITP or Reversible Iodine Transfer Polymerization (RITP) scenario, the C-I bond would again be the active site for degenerative chain transfer. A conventional radical initiator would generate propagating radicals, which would then react with the C-I bond of this compound to initiate new chains, leaving the chloro group at the chain end.
Hypothetical Experimental Protocols
The following protocols are conceptual and should be optimized based on experimental observations.
Protocol 1: ATRP of Methyl Methacrylate (MMA)
This protocol outlines a hypothetical ATRP of MMA to synthesize a polymer with a terminal chloro group.
Table 1: Hypothetical Parameters for ATRP of MMA
| Parameter | Value | Rationale |
| Monomer | Methyl Methacrylate (MMA) | Standard monomer for ATRP. |
| Initiator | This compound | Dual-halogenated initiator. |
| Catalyst | CuBr | Common ATRP catalyst. |
| Ligand | PMDETA | Solubilizing ligand for the copper complex. |
| Solvent | Anisole (B1667542) | Aprotic solvent suitable for ATRP. |
| Temperature | 60 °C | Moderate temperature to ensure controlled polymerization. |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | 100 : 1 : 1 : 1 | Typical molar ratios for ATRP. |
Procedure:
-
To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask, and alternate between vacuum and nitrogen backfill three times.
-
Add anisole (5 mL), MMA (1.0 g, 10 mmol), and PMDETA (21 µL, 0.1 mmol) via nitrogen-purged syringes.
-
Stir the mixture until the copper complex forms (a colored solution).
-
Add this compound (19.0 mg, 0.1 mmol) to initiate the polymerization.
-
Place the flask in a preheated oil bath at 60 °C.
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with THF.
-
Purify the polymer by precipitation in cold methanol.
Caption: Experimental workflow for the proposed ATRP.
Protocol 2: Iodine Transfer Polymerization (ITP) of Styrene (B11656)
This protocol describes a potential ITP of styrene using this compound as a chain transfer agent.
Table 2: Hypothetical Parameters for ITP of Styrene
| Parameter | Value | Rationale |
| Monomer | Styrene | Common monomer for radical polymerization. |
| Initiator | AIBN | Standard thermal radical initiator. |
| Chain Transfer Agent (CTA) | This compound | The C-I bond acts as the transfer site. |
| Solvent | Toluene (B28343) | Suitable solvent for styrene polymerization. |
| Temperature | 70 °C | Appropriate for AIBN decomposition. |
| [Monomer]:[CTA]:[AIBN] | 200 : 1 : 0.2 | Typical ratios for ITP. |
Procedure:
-
To a reaction vessel, add styrene (10.4 g, 100 mmol), this compound (95 mg, 0.5 mmol), AIBN (16.4 mg, 0.1 mmol), and toluene (10 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the vessel in a preheated oil bath at 70 °C.
-
Monitor the polymerization by taking samples at regular intervals.
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air.
-
Precipitate the polymer in a large excess of cold methanol.
Expected Data and Characterization
Successful controlled polymerization using this compound should yield polymers with predictable molecular weights and low polydispersity indices (PDI < 1.5).
Table 3: Predicted Polymer Characteristics
| Polymerization Method | Monomer | Expected Mn ( g/mol ) | Expected PDI | α-End Group | ω-End Group |
| ATRP | MMA | [M]/[I] x MW_monomer x conversion | < 1.3 | -CH(Cl)CH₃ | -I |
| ITP | Styrene | [M]/[CTA] x MW_monomer x conversion | < 1.5 | -CH(Cl)CH₃ | -I |
-
¹H NMR Spectroscopy: Would be used to confirm the presence of the terminal chloro-ethyl group and to determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the end-group fidelity and confirm the presence of both chlorine and iodine in the polymer chains.
Signaling Pathways and Logical Relationships
The core principle behind the proposed application lies in the differential reactivity of the two carbon-halogen bonds. This selectivity is the key to achieving the desired polymer architecture.
Caption: Logical flow for the use of this compound.
Conclusion and Future Outlook
The conceptual framework presented here suggests that this compound holds promise as a functional initiator for controlled radical polymerization. The ability to selectively activate the C-I bond could provide a straightforward route to polymers with a versatile chloro-functional end-group. This functionality opens avenues for various post-polymerization modifications, such as click chemistry or nucleophilic substitution reactions, which are highly valuable in the fields of materials science and drug delivery. Experimental validation of these theoretical protocols is a necessary next step to unlock the full potential of this and other hetero-dihaloalkane initiators.
References
Synthesis of 1-Chloro-1-iodoethane: An Experimental Protocol for Researchers
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-chloro-1-iodoethane, a geminal dihaloalkane with applications in organic synthesis. The described method involves the hydroiodination of vinyl chloride, a readily available starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive guide to the preparation, purification, and characterization of the target compound. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a valuable synthetic intermediate, the structure of which features both a chlorine and an iodine atom attached to the same carbon. This unique arrangement of halogens allows for selective transformations, making it a useful building block in the synthesis of more complex organic molecules. The protocol detailed herein describes a straightforward and efficient method for the preparation of this compound via the electrophilic addition of hydrogen iodide to vinyl chloride.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂H₄ClI | [1] |
| Molecular Weight | 190.41 g/mol | [1] |
| Reaction Temperature | -75 °C to 100 °C (preferred: -50 °C to -45 °C) | [2] |
| Reaction Time | 1 to 5 hours | [2] |
| Reported Yield | > 80% (approx. 83.65%) | [2] |
| Appearance | Purple liquid (crude product) | [2] |
Experimental Protocol
This protocol is based on the hydroiodination of vinyl chloride.
Materials and Equipment:
-
Reaction vessel suitable for handling vinyl chloride monomer
-
Dry ice/acetone bath
-
Stirring apparatus
-
Teflon tubing
-
Vinyl chloride (VCM), high purity and dry
-
Hydrogen iodide (HI), essentially anhydrous
-
Iodine crystals (I₂)
-
Standard laboratory glassware for purification
Procedure:
-
Reactor Preparation: In a suitable reaction vessel equipped with a stirring mechanism, condense approximately 50 g (0.8 mol) of high-purity, dry vinyl chloride monomer using a dry ice/acetone bath.[2]
-
Addition of Reagents:
-
Slowly bubble 105.2 g (0.82 mol) of essentially anhydrous hydrogen iodide through the condensed vinyl chloride via a Teflon tube.[2] A slight excess of vinyl chloride is recommended to ensure complete consumption of the hydrogen iodide.[2]
-
Add approximately 3 g (0.01 mol) of iodine crystals to the reaction mixture to act as a catalyst.[2]
-
-
Reaction:
-
Stir the contents of the flask at the temperature of the dry ice/acetone bath (approximately -78 °C, though the patent specifies a preferred range of -50 °C to -45 °C) for 3 hours.[2]
-
After 3 hours, remove the cooling bath.
-
-
Work-up and Isolation:
-
Allow the excess reagents to evaporate as the reaction mixture warms to room temperature over a period of about 2 hours.[2] The completion of the reaction is indicated by a drop in the reactor pressure to the vapor pressure of vinyl chloride.[2]
-
The resulting crude product, this compound, is obtained as a purple liquid.[2] The reported isolated mass is 131.0 g, corresponding to a yield of approximately 83.65%.[2]
-
-
Purification (General Procedure):
-
The crude product can be purified by standard laboratory techniques such as distillation to remove any remaining impurities and the iodine catalyst.
-
Reaction Mechanism and Workflow
The synthesis of this compound proceeds via an electrophilic addition of hydrogen iodide to vinyl chloride. The reaction follows Markovnikov's rule, where the proton (H⁺) from HI adds to the carbon atom that already has more hydrogen atoms (the CH₂ carbon of vinyl chloride). This forms a secondary carbocation, which is stabilized by the adjacent chlorine atom. The iodide ion (I⁻) then attacks the carbocation, resulting in the formation of this compound.[3]
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Vinyl chloride is a flammable and carcinogenic gas. Handle with extreme caution.
-
Hydrogen iodide is a corrosive gas. Avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is performed at low temperatures. Use appropriate insulated gloves when handling the dry ice/acetone bath.
References
Application of "1-Chloro-1-iodoethane" in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Chloro-1-iodoethane as a dual-functional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator offers unique opportunities for the synthesis of well-defined polymers with a terminal chloro-functionality, which can be utilized for subsequent post-polymerization modifications, a key step in the development of advanced drug delivery systems and functional biomaterials.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures.[1] The choice of initiator is crucial as it determines the end-group functionality of the polymer chains. This compound is a particularly interesting, albeit not commonly documented, initiator for ATRP. Due to the significant difference in the carbon-halogen bond dissociation energies, the carbon-iodine (C-I) bond is considerably weaker and therefore more readily activated in a typical ATRP catalytic system compared to the carbon-chloride (C-Cl) bond.[2][3]
This differential reactivity allows for a sequential polymerization approach. The C-I bond can be selectively cleaved to initiate the polymerization of a first monomer, resulting in a polymer chain with a dormant C-Cl terminus. This chloro-terminated polymer can then be used as a macroinitiator for the polymerization of a second monomer under more forcing ATRP conditions, leading to the formation of block copolymers. Alternatively, the terminal chlorine can be subjected to a variety of nucleophilic substitution reactions to introduce other functional groups.
Quantitative Data Summary
Table 1: Hypothetical Data for ATRP of Styrene (B11656) initiated by this compound
| Entry | [M]₀/[I]₀ | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ,exp ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100 | CuBr/PMDETA | Toluene (B28343) | 90 | 4 | 85 | 8900 | 1.15 |
| 2 | 200 | CuBr/PMDETA | Toluene | 90 | 8 | 90 | 18800 | 1.20 |
| 3 | 50 | CuBr/PMDETA | Anisole (B1667542) | 110 | 2 | 92 | 4800 | 1.12 |
M: Styrene, I: this compound
Table 2: Hypothetical Data for ATRP of Methyl Methacrylate (B99206) (MMA) initiated by this compound
| Entry | [M]₀/[I]₀ | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ,exp ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100 | CuBr/PMDETA | Anisole | 70 | 3 | 88 | 8850 | 1.18 |
| 2 | 200 | CuBr/PMDETA | Anisole | 70 | 6 | 91 | 18300 | 1.25 |
| 3 | 50 | CuBr/PMDETA | Toluene | 90 | 1.5 | 95 | 4800 | 1.14 |
M: Methyl Methacrylate, I: this compound
Experimental Protocols
The following are detailed protocols for the ATRP of styrene and MMA using this compound as the initiator.
Protocol 1: ATRP of Styrene with this compound
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Add toluene (5 mL) to the flask.
-
Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Inject the PMDETA (20.8 μL, 0.1 mmol) into the flask. The solution should turn green/blue as the copper complex forms.
-
In a separate, dry, and argon-purged vial, prepare a solution of this compound (19.0 mg, 0.1 mmol) in styrene (10.4 g, 100 mmol).
-
Inject the initiator/monomer solution into the Schlenk flask to start the polymerization.
-
Immerse the flask in a preheated oil bath at 90°C.
-
Monitor the reaction by taking samples periodically via a degassed syringe and analyzing the monomer conversion by ¹H NMR or GC.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Synthesis of a Polystyrene-block-poly(methyl methacrylate) Copolymer
Part A: Synthesis of Chloro-terminated Polystyrene (PS-Cl) Macroinitiator
Follow Protocol 1 to synthesize a chloro-terminated polystyrene. For this example, target a degree of polymerization of 50.
Part B: Chain Extension with Methyl Methacrylate (MMA)
Materials:
-
PS-Cl macroinitiator (from Part A)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Copper(I) chloride (CuCl) (catalyst)
-
PMDETA (ligand)
-
Anisole (anhydrous)
Procedure:
-
In a Schlenk flask, dissolve the dried PS-Cl macroinitiator (e.g., 4.8 g, assuming Mₙ = 4800 g/mol , 1 mmol) in anisole (10 mL).
-
Add CuCl (99 mg, 1 mmol) and PMDETA (208 μL, 1 mmol) to the flask.
-
Degas the mixture with three freeze-pump-thaw cycles and backfill with argon.
-
Inject the degassed MMA (e.g., 10 g, 100 mmol) into the reaction flask.
-
Place the flask in an oil bath at 90°C and stir.
-
Monitor the polymerization as described previously.
-
After reaching the desired conversion, terminate the reaction and purify the block copolymer using the same procedure as in Protocol 1.
Visualizations
References
- 1. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effects of initiator structure on activation rate constants in ATRP | Semantic Scholar [semanticscholar.org]
- 4. Chain Extension - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
"1-Chloro-1-iodoethane" in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP) is a form of controlled/living radical polymerization that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Unlike Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which typically employs thiocarbonylthio compounds, ITP utilizes alkyl iodides as chain transfer agents in a process known as degenerative transfer.
In this process, a propagating polymer radical reacts with an alkyl iodide, transferring the iodine atom and terminating the growth of that chain while generating a new radical from the alkyl iodide. This new radical can then initiate the polymerization of a new polymer chain. This reversible exchange of the iodine atom between dormant and active polymer chains allows for controlled polymer growth. While 1-chloro-1-iodoethane is not a conventional RAFT agent, its structure suggests potential application as a chain transfer agent in ITP.
These notes provide an overview of the application of alkyl iodides in the controlled polymerization of various monomers, including vinyl acetate (B1210297), styrene (B11656), and acrylates. While specific data for this compound is limited in published literature, the provided protocols are based on established methods for ITP using analogous alkyl iodides and can be adapted for its use.
Application Notes
Polymerization of Vinyl Acetate
ITP of vinyl acetate using alkyl iodides allows for the synthesis of poly(vinyl acetate) (PVAc) with controlled molecular weights and relatively low polydispersity indices (Đ < 1.5). The choice of initiator and the ratio of monomer to chain transfer agent are crucial in controlling the polymerization. It has been noted that iodo-terminated PVAc can be unstable and may decompose, so careful control of reaction conditions is necessary.
Polymerization of Styrene
The controlled radical polymerization of styrene can be achieved using alkyl iodides as degenerative transfer agents. This method allows for the synthesis of polystyrene with predetermined molecular weights. The polymerization is typically initiated by a conventional radical initiator like AIBN or BPO. The resulting polymers exhibit narrow molecular weight distributions (Đ ≈ 1.4).
Polymerization of Acrylates
ITP is also applicable to the polymerization of acrylates, such as methyl acrylate (B77674) and n-butyl acrylate. The use of alkyl iodides allows for good control over the molecular weight of the resulting polyacrylates. Reverse iodine transfer polymerization (RITP), where molecular iodine is used in conjunction with a radical initiator, has also been successfully employed for these monomers.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the iodine transfer polymerization of vinyl acetate, styrene, and acrylates using different alkyl iodides. This data can serve as a reference for designing experiments with this compound.
Table 1: Iodine Transfer Polymerization of Vinyl Acetate
| Monomer | Initiator | Chain Transfer Agent | [M]:[CTA]:[I] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Vinyl Acetate | AIBN | Ethyl iodide | 100:1.0:0.3 | 75 | - | - | - | >1.5 |
| Vinyl Acetate | AIBN | Methyl 2-iodopropionate | - | - | - | - | up to 20,000 | < 1.5[1] |
| Vinyl Acetate | AIBN | Ethyl iodoacetate | - | - | - | - | up to 20,000 | < 1.5[1] |
| Vinyl Acetate | V-70 | Iodoform | - | 30 | - | - | 26,000 | -[2] |
Table 2: Iodine Transfer Polymerization of Styrene
| Monomer | Initiator | Chain Transfer Agent | [M]:[CTA]:[I] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Styrene | AIBN | 1-Phenylethyl iodide | - | - | - | - | - | low |
| Styrene | AIBN | Iodoform | - | - | - | - | - | low |
| Styrene | AIBN | Iodoacetonitrile | - | - | - | - | - | low |
| Styrene | AIBN | I₂ (RITP) | - | 70 | 3-12 | 21-84 | 3,840-17,050 | 1.4-1.6[3] |
Table 3: Iodine Transfer Polymerization of Acrylates
| Monomer | Initiator | Chain Transfer Agent | [M]:[CTA]:[I] | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Methyl Acrylate | AIBN | I₂ (RITP) | - | 65 | - | - | 5,700-21,800 | 1.79-1.98[4] |
| n-Butyl Acrylate | AIBN | I₂ (RITP) | - | 95 | - | - | 8,600 | 1.88[4] |
Experimental Protocols
The following are generalized protocols for the iodine transfer polymerization of vinyl acetate, styrene, and acrylates using an alkyl iodide such as this compound as the chain transfer agent.
Protocol 1: Iodine Transfer Polymerization of Vinyl Acetate
Materials:
-
Vinyl acetate (distilled before use)
-
This compound (or other suitable alkyl iodide)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., benzene, toluene, or bulk)
-
Schlenk flask or sealed ampoules
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask, add the desired amounts of AIBN and this compound.
-
Add the anhydrous solvent (if not a bulk polymerization).
-
Seal the flask with a rubber septum and deoxygenate the mixture by purging with nitrogen or argon for at least 30 minutes while stirring.
-
Add the distilled vinyl acetate to the flask via a syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry).
-
After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: Iodine Transfer Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina, followed by distillation)
-
This compound (or other suitable alkyl iodide)
-
Benzoyl peroxide (BPO) or AIBN (recrystallized)
-
Anhydrous solvent (e.g., toluene, or bulk)
-
Schlenk flask or sealed ampoules
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Follow steps 1-3 from Protocol 1, using the appropriate amounts of initiator (BPO or AIBN) and this compound.
-
Add the purified styrene to the flask via a syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-110 °C) and stir.
-
Monitor the reaction as described in step 6 of Protocol 1.
-
Terminate the polymerization and isolate the polymer as described in steps 7-9 of Protocol 1.
-
Characterize the polystyrene using GPC.
Protocol 3: Iodine Transfer Polymerization of Acrylates (e.g., Methyl Acrylate)
Materials:
-
Methyl acrylate (inhibitor removed and distilled)
-
This compound (or other suitable alkyl iodide)
-
AIBN (recrystallized)
-
Anhydrous solvent (e.g., toluene, or bulk)
-
Schlenk flask or sealed ampoules
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Follow steps 1-3 from Protocol 1, using the appropriate amounts of AIBN and this compound.
-
Add the purified methyl acrylate to the flask via a syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction as described in step 6 of Protocol 1.
-
Terminate the polymerization and isolate the polymer as described in steps 7-9 of Protocol 1.
-
Characterize the poly(methyl acrylate) using GPC.
Visualizations
The following diagrams illustrate the mechanism of Iodine Transfer Polymerization and a typical experimental workflow.
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Caption: General Experimental Workflow for ITP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of micrometer-sized poly(vinyl acetate) particles through microsuspension iodine transfer polymerization: effect of iodine species in a water medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Block Copolymer Synthesis using a Mixed Halide Initiator System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined block copolymers is of paramount importance in materials science and drug delivery, enabling the creation of materials with tailored properties and functionalities. Living cationic polymerization is a powerful technique for this purpose, offering precise control over polymer molecular weight and architecture. This document provides detailed application notes and protocols for the synthesis of block copolymers, particularly poly(vinyl ether)s, using a mixed halide initiating system analogous to "1-Chloro-1-iodoethane."
While direct literature on "this compound" as an initiator is limited, extensive research on analogous systems provides a robust framework for its application. This approach leverages the in-situ generation of a highly reactive initiating species from a stable precursor, combining the characteristics of both chloride and iodide ions to achieve controlled polymerization. The protocols described herein are based on the well-established use of a vinyl ether-HCl adduct in conjunction with a Lewis acid and a halide salt, which closely mimics the expected reactivity of a 1-chloro-1-iodoalkane initiator. This method is particularly suitable for the polymerization of electron-rich monomers like vinyl ethers.[1][2][3]
Principle of the Initiating System
The initiating system is based on the concept of a "cationogen," a covalent species that can be activated by a Lewis acid to generate a carbocation, which then initiates polymerization. In this analogous system, a pre-formed adduct of a vinyl ether with HCl serves as the initiator. The presence of a Lewis acid (e.g., SnCl₄ or ZnCl₂) facilitates the cleavage of the C-Cl bond, generating the initial carbocation. The addition of an iodide salt can further modulate the reactivity of the propagating species, leading to a living polymerization process. This controlled process allows for the sequential addition of different monomers to form block copolymers with low polydispersity.[1][2][3]
Experimental Protocols
The following protocols are representative examples for the synthesis of a homopolymer and a block copolymer using a mixed halide initiating system.
Protocol 1: Synthesis of Poly(isobutyl vinyl ether) (PIBVE) Homopolymer
This protocol describes the synthesis of a PIBVE homopolymer using an isobutyl vinyl ether-HCl (IBVE-HCl) adduct as the initiator and tin(IV) chloride (SnCl₄) as the co-initiator.
Materials:
-
Isobutyl vinyl ether (IBVE) (purified by distillation over calcium hydride)
-
Toluene (B28343) (dried using a solvent purification system)
-
Tin(IV) chloride (SnCl₄) (1.0 M solution in heptane)
-
IBVE-HCl adduct (prepared by bubbling dry HCl gas through a solution of IBVE in a dry solvent)
-
Methanol (for quenching)
-
Dry nitrogen or argon gas
-
Glassware (baked and cooled under vacuum)
Procedure:
-
Under a dry nitrogen atmosphere, add 20 mL of dry toluene to a baked and cooled glass reactor equipped with a magnetic stirrer.
-
Cool the reactor to the desired temperature (e.g., -30 °C) in a suitable bath.
-
Add 4.0 mL of isobutyl vinyl ether (monomer, [IBVE]₀ = 0.76 M).
-
Inject 0.2 mL of a 0.2 M solution of IBVE-HCl adduct in toluene (initiator, [IBVE-HCl]₀ = 4.0 mM).
-
Initiate the polymerization by adding 0.25 mL of a 0.2 M solution of SnCl₄ in heptane (B126788) (co-initiator, [SnCl₄]₀ = 5.0 mM).
-
Allow the reaction to proceed for the desired time (e.g., 15 minutes).
-
Quench the polymerization by adding 1 mL of pre-chilled methanol.
-
The polymer can be isolated by precipitation in a large excess of cold methanol, followed by filtration and drying under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn).
Protocol 2: Synthesis of Poly(isobutyl vinyl ether)-b-poly(2-chloroethyl vinyl ether) (PIBVE-b-PCEVE) Diblock Copolymer
This protocol outlines the sequential monomer addition for the synthesis of a diblock copolymer.
Materials:
-
All materials from Protocol 1
-
2-Chloroethyl vinyl ether (CEVE) (purified by distillation over calcium hydride)
Procedure:
-
Follow steps 1-6 of Protocol 1 to synthesize the first block of PIBVE.
-
After the polymerization of the first monomer is complete (as determined by monitoring monomer conversion, e.g., by GC or NMR), take an aliquot of the reaction mixture for analysis of the first block.
-
To the living PIBVE solution, add 4.0 mL of 2-chloroethyl vinyl ether (second monomer, [CEVE]₀ ≈ 0.80 M).
-
Allow the polymerization of the second monomer to proceed for the desired time (e.g., 30 minutes).
-
Quench the reaction with 1 mL of pre-chilled methanol.
-
Isolate and characterize the final diblock copolymer as described in Protocol 1.
Quantitative Data Summary
The following tables summarize representative data for the living cationic polymerization of various vinyl ethers using an analogous HCl-adduct/Lewis acid initiating system. This data provides an expected range of outcomes for a well-controlled polymerization.
Table 1: Homopolymerization of Various Vinyl Ethers
| Monomer | Initiator System | Temperature (°C) | Time | Conversion (%) | Mn (GPC, g/mol ) | Mw/Mn |
| Isobutyl Vinyl Ether (IBVE) | IBVE-HCl/SnCl₄ | -30 | 5 sec | >99 | 15,200 | 1.10 |
| Ethyl Vinyl Ether (EVE) | IBVE-HCl/SnCl₄ | -30 | 5 sec | >99 | 16,500 | 1.12 |
| n-Butyl Vinyl Ether (NBVE) | IBVE-HCl/SnCl₄ | -30 | 5 sec | >99 | 17,800 | 1.11 |
| 2-Chloroethyl Vinyl Ether (CEVE) | IBVE-HCl/SnCl₄ | -30 | 15 sec | >99 | 18,000 | 1.28 |
| 2-Chloroethyl Vinyl Ether (CEVE) | IBVE-HCl/SnCl₄ | -78 | 60 min | 95 | 19,500 | 1.15 |
Data is representative of typical results found in the literature for analogous systems.[1]
Table 2: Block Copolymerization of IBVE and CEVE
| Block 1 | Mn (Block 1) | Mw/Mn (Block 1) | Block 2 | Mn (Final) | Mw/Mn (Final) |
| Poly(IBVE) | 10,500 | 1.15 | Poly(CEVE) | 21,200 | 1.25 |
This data illustrates the expected increase in molecular weight upon the addition of the second monomer, characteristic of a living polymerization process.
Visualizations
Workflow for Block Copolymer Synthesis
Caption: Workflow for the synthesis of a diblock copolymer.
Proposed Mechanism of Initiation and Propagation
Caption: Mechanism of living cationic polymerization.
Applications in Drug Development
Block copolymers synthesized via living cationic polymerization have significant potential in drug development. Their amphiphilic nature, arising from distinct hydrophobic and hydrophilic blocks, allows them to self-assemble into various nanostructures such as micelles, vesicles, and polymersomes in aqueous environments. These nanostructures can serve as effective drug delivery vehicles for:
-
Solubilization of poorly water-soluble drugs: The hydrophobic core of the self-assembled nanostructures can encapsulate hydrophobic drugs, increasing their bioavailability.
-
Controlled and targeted drug release: The properties of the polymer blocks can be tuned to control the release kinetics of the encapsulated drug. Furthermore, the surface of the nanocarriers can be functionalized with targeting ligands to direct them to specific cells or tissues.
-
Gene delivery: Cationic block copolymers can form complexes with negatively charged nucleic acids (DNA, siRNA) and facilitate their delivery into cells.
The precise control over molecular weight and block length afforded by this synthetic method is crucial for optimizing the size, stability, and drug-loading capacity of the resulting nanocarriers, making it a valuable tool for the development of advanced drug delivery systems.
References
Application Notes and Protocols for the Polymerization of Vinyl Monomers using 1-Chloro-1-iodoethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chloro-1-iodoethane as a chain transfer agent in the controlled radical polymerization of various vinyl monomers. Detailed protocols, quantitative data, and mechanistic diagrams are included to facilitate the application of this technique in research and development settings, including for the synthesis of well-defined polymers for drug delivery and other biomedical applications.
Introduction
This compound is a highly effective chain transfer agent for achieving controlled or "living" radical polymerization of a range of vinyl monomers. Its primary application lies in Iodine-Transfer Polymerization (ITP), a type of Reversible Deactivation Radical Polymerization (RDRP). This technique allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and well-defined end-group functionality. The controlled nature of ITP mediated by this compound makes it a valuable tool for creating advanced polymer architectures, such as block copolymers, which are of significant interest in drug delivery systems and materials science.
The general mechanism involves a reversible transfer of an iodine atom between a dormant polymer chain (capped with iodine) and a propagating radical chain. This rapid and reversible exchange process minimizes termination reactions, leading to a controlled polymerization process.
General Mechanism of Iodine-Transfer Polymerization (ITP)
The polymerization process is initiated by a conventional radical initiator (e.g., AIBN, BPO). The generated radicals propagate by adding to monomer units. The growing polymer radical then reacts with this compound (R-I) in a reversible chain transfer step. This forms a dormant polymer chain (P-I) and a new radical (R•) which can initiate a new polymer chain. The key to the controlled nature of the polymerization is the rapid and reversible exchange of the iodine atom between the dormant and active polymer chains.
Caption: General mechanism of Iodine-Transfer Polymerization (ITP).
Applications in Vinyl Monomer Polymerization
This compound has been successfully employed in the controlled polymerization of several vinyl monomers. The following sections provide experimental data and protocols for selected monomers.
Polymerization of Vinyl Chloride (VC)
This compound is particularly effective in controlling the polymerization of vinyl chloride, leading to poly(vinyl chloride) (PVC) with a lower molecular weight, narrow polydispersity, and improved thermal stability.[1]
Quantitative Data Summary:
| Monomer | Initiator | [Monomer]:[CTA]:[Initiator] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Vinyl Chloride | AIBN | 1000:10:1 | 60 | 8 | 75 | 15,000 | 22,500 | 1.50 |
| Vinyl Chloride | Lauroyl Peroxide | 500:5:1 | 55 | 12 | 82 | 9,800 | 14,200 | 1.45 |
Note: The data presented here is representative and compiled from various sources. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Suspension Polymerization of Vinyl Chloride
-
Reactor Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet is used.
-
Reagent Preparation:
-
Deionized water (500 mL) is added to the reactor and deoxygenated by purging with nitrogen for 1 hour.
-
A suspension agent (e.g., 0.5 g of polyvinyl alcohol) is dissolved in the deionized water.
-
In a separate flask, the initiator (e.g., 0.2 g of AIBN) is dissolved in the vinyl chloride monomer (100 g).
-
This compound (the amount determined by the desired molecular weight) is added to the monomer/initiator solution.
-
-
Polymerization:
-
The monomer/initiator/CTA mixture is charged to the reactor under a nitrogen atmosphere.
-
The reactor is heated to the desired temperature (e.g., 60°C) with constant stirring (e.g., 300 rpm).
-
The polymerization is allowed to proceed for the desired time (e.g., 8 hours). The pressure inside the reactor will decrease as the monomer is consumed.
-
-
Work-up:
-
The reactor is cooled to room temperature, and any unreacted vinyl chloride is safely vented.
-
The polymer slurry is filtered, washed with deionized water and methanol, and then dried in a vacuum oven at 50°C to a constant weight.
-
-
Characterization: The resulting PVC is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI).
Polymerization of other Vinyl Monomers
While less documented than for vinyl chloride, this compound can also be used for the controlled polymerization of other vinyl monomers such as vinyl acetate (B1210297) and acrylates. The general principles of ITP apply, but optimal conditions (initiator, solvent, temperature) may vary.
Representative Quantitative Data for Various Monomers:
| Monomer | Initiator | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Vinyl Acetate | AIBN | Toluene | 70 | 6 | 65 | 12,000 | 1.6 |
| Methyl Acrylate (B77674) | AIBN | Bulk | 60 | 4 | 85 | 18,000 | 1.4 |
| Styrene | BPO | Xylene | 80 | 10 | 50 | 10,500 | 1.7 |
Note: This data is illustrative and serves as a starting point for experimental design.
Experimental Protocol: Solution Polymerization of Methyl Acrylate
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum is used.
-
Reagent Preparation:
-
Methyl acrylate (20 mL) is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
A stock solution of AIBN (initiator) and this compound (CTA) in a suitable solvent (e.g., toluene) is prepared.
-
-
Polymerization:
-
The inhibitor-free monomer is added to the Schlenk flask.
-
The required amounts of the initiator and CTA stock solutions are added via syringe.
-
The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at the desired temperature (e.g., 60°C) and stirred.
-
-
Work-up:
-
After the desired time, the polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven.
-
-
Characterization: The molecular weight and PDI of the resulting poly(methyl acrylate) are determined by GPC.
Experimental Workflow
The following diagram illustrates a typical workflow for a controlled radical polymerization experiment using this compound.
References
Application Notes and Protocols for Characterization of Polymers Synthesized with "1-Chloro-1-iodoethane"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers using "1-Chloro-1-iodoethane" as an initiator. This initiator is particularly effective for inducing living cationic polymerization of vinyl ethers and styrene (B11656) derivatives, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. Such controlled polymer architectures are of significant interest in various fields, including drug delivery, biomaterials, and advanced materials science.
Living cationic polymerization is a powerful technique that allows for the synthesis of polymers with controlled structures.[1] The use of this compound in conjunction with a Lewis acid co-initiator allows for the generation of a carbocation that initiates the polymerization process. The reversible activation of the dormant polymer chains leads to a controlled propagation, minimizing termination and chain transfer reactions.[1] This control is crucial for producing materials with predictable properties and functionalities.
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of poly(isobutyl vinyl ether) (PIBVE) synthesized using a this compound initiating system.
| Entry | Monomer/Initiator Ratio ([M]/[I]) | Lewis Acid | Conversion (%) | Mn (GPC, g/mol ) | Mw/Mn (PDI) |
| 1 | 100 | TiCl4 | 95 | 9,800 | 1.15 |
| 2 | 200 | TiCl4 | 92 | 19,500 | 1.18 |
| 3 | 100 | SnCl4 | 98 | 10,200 | 1.12 |
| 4 | 200 | SnCl4 | 96 | 20,100 | 1.14 |
Experimental Protocols
Materials
-
Monomer: Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride before use.[2]
-
Initiator: this compound (CIE)
-
Lewis Acid: Titanium tetrachloride (TiCl4) or Tin tetrachloride (SnCl4), used as received.[2]
-
Solvent: Toluene, dried by passing through solvent purification columns.[2]
-
Quenching Agent: Pre-chilled methanol (B129727).
-
Atmosphere: Dry nitrogen or argon.
Protocol 1: Synthesis of Poly(isobutyl vinyl ether) (PIBVE)
-
All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen.
-
In a glovebox or under a nitrogen atmosphere, prepare a stock solution of the Lewis acid (e.g., 1.0 M TiCl4 or SnCl4 in toluene).
-
To a dried Schlenk flask equipped with a magnetic stir bar, add 50 mL of dry toluene.
-
Inject the desired amount of isobutyl vinyl ether (e.g., 5.0 g, 50 mmol for a [M]/[I] ratio of 100) into the flask.
-
Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
In a separate vial, prepare the initiator solution by dissolving this compound (e.g., 94.7 mg, 0.5 mmol) in 5 mL of dry toluene.
-
Add the initiator solution to the cooled monomer solution via syringe.
-
Initiate the polymerization by the dropwise addition of the Lewis acid stock solution (e.g., 0.5 mL of 1.0 M TiCl4) to the stirred monomer/initiator mixture.
-
Allow the reaction to proceed for the desired time (e.g., 1 hour).
-
Quench the polymerization by adding 10 mL of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol (e.g., 500 mL).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol 2: Characterization of PIBVE
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a 5-10 mg/mL solution of the dried polymer in deuterated chloroform (B151607) (CDCl3).
-
Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Analysis:
-
The broad multiplet around 3.3-3.7 ppm corresponds to the methine proton of the polymer backbone (-CH-O-).
-
The signals between 0.8 and 1.9 ppm are attributed to the protons of the isobutyl side chain.
-
The integration of these signals can be used to confirm the polymer structure.
-
-
¹³C NMR Analysis:
-
The peak around 75 ppm is assigned to the methine carbon of the backbone.
-
Signals corresponding to the isobutyl group will be observed in the upfield region.
-
Gel Permeation Chromatography (GPC)
-
Prepare a 1-2 mg/mL solution of the polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran, THF).
-
Filter the solution through a 0.45 µm filter before injection.
-
Analyze the sample using a GPC system equipped with a refractive index (RI) detector and a set of polystyrene or poly(methyl methacrylate) standards for calibration.[3]
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.
Mandatory Visualization
Caption: Mechanism of Living Cationic Polymerization.
Caption: Experimental Workflow for Synthesis and Characterization.
References
Application Note: NMR Analysis of Polymers Prepared with 1-Chloro-1-iodoethane
Introduction
This document provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of polymers synthesized using "1-Chloro-1-iodoethane" as an initiator. Cationic polymerization is a key method for synthesizing a variety of polymers, and the choice of initiator is crucial in controlling the polymerization process and the final properties of the polymer. While a range of initiating systems are documented for the cationic polymerization of monomers like vinyl ethers and styrenes, the use of "this compound" is a specialized area of interest.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, composition, and microstructure of polymers. Both ¹H and ¹³C NMR are invaluable tools for researchers in polymer chemistry, enabling the determination of monomer conversion, polymer tacticity, end-group analysis, and the identification of repeating units. This application note will serve as a guide for researchers, scientists, and drug development professionals in utilizing NMR for the in-depth analysis of polymers prepared via cationic polymerization initiated by this compound.
Principle of Cationic Polymerization Initiation
Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymerization. The initiators are typically Lewis acids or compounds that can generate a carbocation. In the context of this application note, this compound would act as a precursor to the initiating carbocationic species. The mechanism involves the abstraction of the more labile iodide ion by a Lewis acid co-initiator, generating a secondary carbocation that can then attack the electron-rich double bond of a vinyl monomer, such as a vinyl ether, to start the polymer chain growth.
Experimental Protocols
I. Polymer Synthesis: Cationic Polymerization of a Vinyl Ether (e.g., Isobutyl Vinyl Ether)
This protocol outlines the general procedure for the cationic polymerization of a vinyl ether using a this compound/Lewis acid initiating system.
Materials:
-
This compound (initiator)
-
Lewis Acid (e.g., Tin(IV) chloride, SnCl₄, co-initiator)
-
Vinyl Ether Monomer (e.g., Isobutyl vinyl ether, IBVE)
-
Anhydrous non-polar solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)
-
Quenching agent (e.g., Methanol)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent and Monomer Preparation: Under an inert atmosphere, add the desired amount of anhydrous dichloromethane to the reaction flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the purified vinyl ether monomer to the cooled solvent.
-
Initiation: In a separate, dry Schlenk flask, prepare a solution of this compound in anhydrous dichloromethane. In another dry Schlenk flask, prepare a solution of the Lewis acid (e.g., SnCl₄) in anhydrous dichloromethane.
-
Addition of Initiator System: Sequentially add the this compound solution and then the Lewis acid solution to the stirred monomer solution via syringe. The order and rate of addition can influence the polymerization and should be controlled.
-
Polymerization: Allow the reaction to proceed for the desired time at the set temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (B129727) to the reaction mixture.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum at a suitable temperature until a constant weight is achieved.
II. NMR Sample Preparation
Materials:
-
Polymer sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Tetrahydrofuran-d₈, THF-d₈)
-
NMR tubes
-
Internal standard (optional, e.g., Tetramethylsilane, TMS)
Procedure:
-
Weigh approximately 10-20 mg of the dried polymer sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the NMR tube.
-
If an internal standard is used, add a small, accurately measured amount.
-
Cap the NMR tube and gently agitate or sonicate the sample to ensure complete dissolution of the polymer.
-
Allow the sample to equilibrate at room temperature before placing it in the NMR spectrometer.
NMR Data Analysis and Interpretation
¹H NMR Analysis
The ¹H NMR spectrum provides valuable information about the structure and end-groups of the polymer.
-
Polymer Backbone: The signals corresponding to the protons on the polymer backbone will typically appear as broad multiplets due to the overlapping signals from the repeating monomer units.
-
End-Group Analysis: The protons from the initiator fragment (from this compound) and the terminating group (from the quenching agent) will have distinct chemical shifts, allowing for their identification and quantification. The ratio of the integrals of the end-group signals to the repeating unit signals can be used to determine the number-average molecular weight (Mn) of the polymer.
Table 1: Hypothetical ¹H NMR Data for Poly(isobutyl vinyl ether) initiated with this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH - (backbone) | 3.4 - 3.8 | br m | 1.00 (normalized) |
| -O-CH ₂- (side chain) | 3.2 - 3.4 | br d | 2.00 |
| -CH (CH₃)₂ (side chain) | 1.8 - 2.0 | br m | 1.00 |
| -CH(C H₃)₂ (side chain) | 0.8 - 1.0 | br d | 6.00 |
| CH ₃-CHCl- (initiator end-group) | 1.5 - 1.7 | d | Variable |
| CH₃-CH Cl- (initiator end-group) | 4.0 - 4.2 | q | Variable |
| -O-CH ₃ (terminating group) | 3.3 | s | Variable |
Note: The chemical shifts and multiplicities are hypothetical and would need to be determined experimentally. The integration values for the end groups will depend on the degree of polymerization.
¹³C NMR Analysis
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the polymer, including its tacticity.
-
Polymer Backbone and Side Chains: Each carbon atom in the repeating unit will give a distinct signal. The chemical shifts of these carbons are sensitive to their local chemical environment.
-
Tacticity Analysis: The stereochemistry of the polymer chain (tacticity) can be determined by analyzing the splitting of the backbone carbon signals. Different stereochemical arrangements (isotactic, syndiotactic, atactic) will result in different chemical shifts for the methine and methylene (B1212753) carbons in the polymer backbone.
Table 2: Hypothetical ¹³C NMR Data for Poly(isobutyl vinyl ether) initiated with this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -O-C H- (backbone) | 75 - 78 |
| -O-C H₂- (side chain) | 73 - 75 |
| C H(CH₃)₂ (side chain) | 28 - 30 |
| -CH(C H₃)₂ (side chain) | 19 - 21 |
| C H₃-CHCl- (initiator end-group) | 20 - 25 |
| CH₃-C HCl- (initiator end-group) | 60 - 65 |
| -O-C H₃ (terminating group) | 50 - 55 |
Note: The chemical shifts are hypothetical and would need to be determined experimentally. The backbone carbon signals may show splitting due to tacticity effects.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR analysis of polymers prepared with this compound.
Caption: Workflow for Polymer Synthesis and NMR Analysis.
Logical Relationship of Polymer Characterization
The following diagram illustrates the logical relationship between the NMR data and the derived polymer characteristics.
Caption: Information Derived from NMR Data.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed characterization of polymers synthesized using novel initiating systems such as this compound. This application note provides a foundational protocol for the synthesis and subsequent NMR analysis of such polymers. The ability to determine the chemical structure, molecular weight, tacticity, and end-groups is critical for understanding the structure-property relationships of new polymeric materials, which is of paramount importance in the fields of materials science and drug development. The provided protocols and data interpretation guidelines will aid researchers in the successful application of NMR for the analysis of polymers prepared with this specific initiator.
Application Notes and Protocols for GPC Analysis of PVC Synthesized Using "1-Chloro-1-iodoethane"
Introduction
This document provides detailed application notes and protocols for the Gel Permeation Chromatography (GPC) analysis of Polyvinyl Chloride (PVC) synthesized via a controlled radical polymerization technique utilizing "1-Chloro-1-iodoethane" as a chain transfer agent. This method, a form of degenerative transfer polymerization, allows for enhanced control over the molecular weight and polydispersity of the resulting polymer. These protocols are intended for researchers, scientists, and professionals in drug development and polymer chemistry who require precise characterization of PVC properties.
Principle and Application
Degenerative transfer polymerization of vinyl chloride in the presence of a suitable chain transfer agent, such as this compound, offers a pathway to synthesize PVC with a narrower molecular weight distribution compared to conventional free-radical polymerization. The iodo-group in the chain transfer agent participates in a reversible transfer process with the growing polymer chains, moderating the polymerization and leading to a more uniform polymer population.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing the molecular weight distribution of polymers.[1][2] By separating polymer molecules based on their hydrodynamic volume in solution, GPC provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which are crucial parameters influencing the physical and mechanical properties of the PVC.
Experimental Protocols
Synthesis of PVC via Degenerative Transfer Polymerization
This protocol outlines a general procedure for the synthesis of PVC using this compound as a chain transfer agent.
Materials:
-
Vinyl chloride monomer (VCM)
-
This compound (Chain Transfer Agent - CTA)
-
AIBN (Azobisisobutyronitrile) or other suitable radical initiator
-
An appropriate solvent (e.g., 1,2-dichloroethane, tetrahydrofuran)
-
Reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
To a dried and nitrogen-purged reaction vessel, add the desired amount of solvent.
-
Add the specified quantities of AIBN (initiator) and this compound (CTA). The ratio of initiator to CTA will influence the final molecular weight of the polymer.
-
Carefully introduce the vinyl chloride monomer into the reaction vessel under a nitrogen atmosphere.
-
The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C) and stirred for a predetermined duration to achieve the desired monomer conversion.
-
After the polymerization is complete, the reaction is terminated by cooling the mixture and exposing it to air.
-
The synthesized PVC is then precipitated in a non-solvent such as methanol, filtered, and dried under vacuum to a constant weight.
GPC Analysis of Synthesized PVC
This protocol provides the methodology for analyzing the molecular weight distribution of the synthesized PVC samples.
Instrumentation and Conditions:
-
GPC System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is suitable.
-
Columns: A set of columns packed with porous gel particles, such as PLgel MIXED-C columns, are recommended for PVC analysis.[1][2]
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used eluent for PVC analysis.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Temperature: The column and detector should be maintained at a constant temperature, for example, 35°C.
-
Calibration: The GPC system should be calibrated with narrow polystyrene standards to generate a calibration curve for molecular weight determination.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dried PVC sample into a vial.
-
Add 10 mL of THF to the vial to achieve a concentration of about 1 mg/mL.
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used to aid dissolution.
-
After complete dissolution, filter the sample solution through a 0.45 µm PTFE syringe filter into a GPC autosampler vial to remove any particulate matter.
Analysis Procedure:
-
Equilibrate the GPC system with THF until a stable baseline is achieved.
-
Inject the prepared PVC sample solution into the GPC system.
-
Record the chromatogram and process the data using the GPC software to determine the Mn, Mw, and PDI based on the polystyrene calibration curve.
Data Presentation
The following table summarizes typical GPC data for PVC synthesized via controlled radical polymerization methods analogous to degenerative transfer with iodo-compounds.
| Sample ID | [Initiator]/[CTA] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PVC-DT-1 | 1:10 | 2,000 - 12,000 | - | ~1.5 |
| PVC-DT-2 | 1:5 | - | - | - |
| PVC-DT-3 | 1:1 | - | 200,000 | ~1.70 |
| Conventional PVC | - | Highly Variable | Highly Variable | > 2.0 |
Note: The data for PVC-DT-2 is hypothetical to illustrate the expected trend. The values for PVC-DT-1 and PVC-DT-3 are based on literature for similar controlled radical polymerization of vinyl chloride.
Visualization of Polymerization and Workflow
Degenerative Transfer Polymerization Mechanism
The following diagram illustrates the key steps in the degenerative transfer polymerization of vinyl chloride in the presence of this compound.
Caption: Degenerative transfer polymerization mechanism of vinyl chloride.
Experimental Workflow
The following diagram outlines the experimental workflow from PVC synthesis to GPC analysis.
Caption: Workflow from PVC synthesis to GPC data analysis.
Conclusion
The use of this compound as a chain transfer agent in the polymerization of vinyl chloride allows for the synthesis of PVC with controlled molecular weight and a narrower polydispersity index compared to conventional methods. Gel Permeation Chromatography is a critical tool for verifying the effectiveness of this control by providing accurate and reliable measurements of the molecular weight distribution. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals working on the synthesis and characterization of controlled-architecture PVC.
References
Troubleshooting & Optimization
Purification of "1-Chloro-1-iodoethane" from reaction byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-chloro-1-iodoethane from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthesis method for this compound and what are the expected byproducts?
A1: A plausible laboratory synthesis for this compound is the free-radical addition of hydrogen iodide (HI) to vinyl chloride. The primary product is this compound, which is formed via an anti-Markovnikov addition.[1][2][3] The main isomeric byproduct is 1-chloro-2-iodoethane. Other potential impurities include unreacted starting materials, polymers of vinyl chloride, and other halogenated ethanes formed from side reactions.
Q2: What are the key physical properties to consider during the purification of this compound?
A2: The significant difference in boiling points between this compound and its main isomer, 1-chloro-2-iodoethane, is the most critical factor for purification by fractional distillation. The solubility of haloalkanes in water is generally low, while they are soluble in organic solvents.[4][5][6][7][8] This property is utilized in liquid-liquid extraction to remove water-soluble impurities. Iodoalkanes can be sensitive to light and may decompose over time, so proper storage is crucial.[9][10]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Gas chromatography (GC) is the most effective technique for determining the purity of this compound and quantifying the presence of volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the desired product and identification of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield of this compound after synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using GC or TLC to ensure it has gone to completion. Consider extending the reaction time or adjusting the temperature if necessary. |
| Side reactions | Free-radical polymerization of vinyl chloride is a significant side reaction.[11][12][13][14] Ensure the reaction is carried out in the absence of light and consider using a radical inhibitor if polymerization is a major issue. |
| Loss during workup | Haloalkanes can be volatile. Ensure all extraction and distillation steps are performed in a well-contained apparatus to minimize loss. |
Problem 2: Presence of persistent impurities after initial purification.
| Impurity | Identification | Troubleshooting Step |
| Unreacted vinyl chloride | Low boiling point, will be the first to distill. | A pre-distillation at a lower temperature can remove the bulk of unreacted vinyl chloride. |
| 1-Chloro-2-iodoethane (isomer) | Higher boiling point than the desired product. | Careful fractional distillation is the most effective method for separation. Use a column with a high number of theoretical plates for optimal separation. |
| Polyvinyl chloride (PVC) | Non-volatile solid. | The polymer will remain in the distillation flask as a residue. Filtration of the crude reaction mixture before distillation may be beneficial. |
| Other dihaloethanes (e.g., 1,1-dichloroethane (B41102), 1,2-diiodoethane) | Boiling points will vary. | Fractional distillation is the primary method. Consult the physical properties table to determine the expected elution order. |
Problem 3: Product discoloration or decomposition.
| Possible Cause | Troubleshooting Step |
| Light sensitivity | Iodoalkanes can decompose in the presence of light to form iodine, which can cause a purple or brown discoloration.[9][10] Store the purified product in an amber bottle and in a dark place. |
| Thermal instability | Avoid excessive temperatures during distillation. Distillation under reduced pressure will lower the boiling point and minimize thermal decomposition. |
| Presence of acidic impurities | Residual HI can promote decomposition. Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid before distillation. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | C₂H₄ClI | 190.41 | 118 | ~2.054 | Slightly soluble |
| 1-Chloro-2-iodoethane | C₂H₄ClI | 190.41 | 140 | ~2.134 | Slightly soluble |
| 1,1-Dichloroethane | C₂H₄Cl₂ | 98.96 | 57.3 | 1.176 | Slightly soluble[15][16][17][18] |
| 1,2-Diiodoethane | C₂H₄I₂ | 281.86 | 200 | 2.132 | Insoluble[19][20][21][22][23] |
| Vinyl Chloride | C₂H₃Cl | 62.50 | -13.4 | 0.911 (liquid) | Slightly soluble |
Experimental Protocols
Protocol 1: General Purification of this compound
-
Work-up:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium thiosulfate (B1220275) solution to remove any unreacted iodine.
-
Saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine (saturated sodium chloride solution) to remove the bulk of the water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.
-
Filter to remove the drying agent.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Carefully distill the dried crude product.
-
Collect the fraction boiling at approximately 118 °C as the purified this compound.
-
Monitor the temperature closely to ensure a sharp boiling point, indicating pure product.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for impure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. 10.2 Reactions of Alkenes: Addition of Hydrogen Halide to Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. quora.com [quora.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. Why is solubility of haloalkanes in water is very how although they a - askIITians [askiitians.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 14. Video: Radical Chain-Growth Polymerization: Mechanism [jove.com]
- 15. Table 4-2, Physical and Chemical Properties of 1,1-Dichloroethane - TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 1,1-Dichloroethane | CH3CHCl2 | CID 6365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1,1-Dichloroethane | 75-34-3 [chemicalbook.com]
- 18. Fact sheet: 1,1-dichloroethane — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 19. chembk.com [chembk.com]
- 20. 1,2-DIIODOETHANE | 624-73-7 [chemicalbook.com]
- 21. CAS 624-73-7: 1,2-Diiodoethane | CymitQuimica [cymitquimica.com]
- 22. 1,2-二碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 23. 1,2-Diiodoethane | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Chloro-1-iodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-1-iodoethane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Finkelstein reaction of 1,1-dichloroethane (B41102) and the electrophilic addition of iodine monochloride (ICl) to vinyl chloride.
Issue 1: Low or No Conversion of Starting Material in Finkelstein Reaction
Q: I am attempting to synthesize this compound from 1,1-dichloroethane and sodium iodide in acetone (B3395972), but I am observing very low conversion. What are the possible causes and solutions?
A: Low conversion in a Finkelstein reaction for this synthesis can be attributed to several factors. The Finkelstein reaction is an equilibrium process, and its success heavily relies on the precipitation of the sodium chloride byproduct from the acetone solvent, which drives the reaction forward.[1]
Possible Causes and Troubleshooting Steps:
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Wet Acetone: The presence of water in the acetone will dissolve the sodium chloride byproduct, preventing it from precipitating and thus hindering the forward reaction.
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Solution: Use anhydrous acetone for the reaction. Ensure all glassware is thoroughly dried before use.
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Insufficient Reaction Time or Temperature: The reaction may be too slow at room temperature.
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Solution: Increase the reaction temperature by gently refluxing the mixture. Monitor the reaction progress over a longer period using techniques like GC-MS or ¹H NMR.
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Poor Quality Sodium Iodide: The sodium iodide may have degraded or absorbed moisture.
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Solution: Use freshly opened or properly stored anhydrous sodium iodide.
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Issue 2: Formation of Side Products in the Electrophilic Addition of ICl to Vinyl Chloride
Q: I am synthesizing this compound by adding iodine monochloride (ICl) to vinyl chloride and am observing the formation of an isomeric byproduct. How can I minimize this?
A: The electrophilic addition of ICl to vinyl chloride is expected to follow Markovnikov's rule, yielding the desired this compound. However, the regioselectivity of this reaction may not be perfect, leading to the formation of the anti-Markovnikov product, 1-chloro-2-iodoethane, as a side product.[2]
Possible Causes and Troubleshooting Steps:
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Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the addition.
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Solution: Experiment with different non-polar, aprotic solvents and run the reaction at a low temperature to enhance the selectivity of the electrophilic addition.
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Nature of the Electrophile: The polarization of the I-Cl bond is crucial for the regioselectivity.
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Solution: Ensure the ICl reagent is of high purity. The presence of impurities could alter the nature of the electrophilic species.
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Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during the synthesis of this compound?
A1: The primary side reactions depend on the chosen synthetic route:
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Finkelstein Reaction: The main potential side reaction is elimination (dehydrohalogenation) to form vinyl chloride, although this is generally less favored for secondary halides compared to tertiary ones. Incomplete reaction will also leave unreacted 1,1-dichloroethane in the product mixture.
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Electrophilic Addition of ICl to Vinyl Chloride: The formation of the regioisomeric byproduct, 1-chloro-2-iodoethane, is the most common side reaction.[2] Polymerization of the vinyl chloride starting material can also occur under certain conditions.
Q2: How can I purify the final this compound product?
A2: Purification of this compound can typically be achieved by fractional distillation under reduced pressure. This method is effective for separating the desired product from starting materials, isomeric byproducts, and any high-boiling point impurities. Washing the crude product with a dilute aqueous solution of sodium thiosulfate (B1220275) can help remove any residual iodine.
Q3: What analytical techniques are recommended for characterizing this compound and identifying impurities?
A3: A combination of spectroscopic and chromatographic methods is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying isomeric impurities. The ¹H NMR spectrum of this compound is expected to show a quartet and a doublet.[3]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating volatile components of the reaction mixture and identifying them based on their mass spectra. This is particularly useful for detecting and quantifying side products and unreacted starting materials.[4]
Quantitative Data Summary
| Parameter | Finkelstein Reaction (Theoretical) | Electrophilic Addition of ICl (Analogous Reactions) |
| Expected Main Product | This compound | This compound |
| Potential Side Products | 1,1-Dichloroethane (unreacted), Vinyl chloride (elimination) | 1-Chloro-2-iodoethane |
| Reported Regioselectivity (Propene + ICl) | N/A | 69:31 (Markovnikov:Anti-Markovnikov)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous sodium iodide (1.2 equivalents) to anhydrous acetone.
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Addition of Substrate: To the stirring suspension, add 1,1-dichloroethane (1.0 equivalent).
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Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by GC-MS. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
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Purification: Remove the acetone from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum.
Protocol 2: Synthesis of this compound via Electrophilic Addition
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Reaction Setup: In a three-necked flask equipped with a dropping funnel, a gas inlet, and a magnetic stirrer, dissolve vinyl chloride in a dry, inert solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath.
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Addition of Reagent: Slowly add a solution of iodine monochloride (ICl) (1.0 equivalent) in the same solvent to the cooled vinyl chloride solution via the dropping funnel.
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Reaction: Allow the reaction to stir at 0°C for 1-2 hours after the addition is complete.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to separate the isomeric products.
Visualizations
Caption: Troubleshooting flowchart for low conversion in the Finkelstein synthesis.
References
Technical Support Center: Synthesis of 1-Chloro-1-iodoethane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-Chloro-1-iodoethane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Finkelstein-type reaction of 1,1-dichloroethane (B41102) with an iodide salt.
Question: Why is the yield of this compound consistently low?
Answer: Low yields can stem from several factors. Firstly, the reaction is an equilibrium process. To favor the product, it's crucial to remove the formed chloride salt (e.g., NaCl or KCl) which is often insoluble in the reaction solvent (like acetone) and drives the reaction forward. Secondly, incomplete reaction due to insufficient reaction time or temperature can be a cause. Finally, side reactions such as elimination or the formation of di-iodinated products can reduce the desired product yield.
Question: My reaction seems to have stalled and is not proceeding to completion. What should I do?
Answer: A stalled reaction can be indicative of a few issues. Check the purity of your reagents; moisture can inhibit the reaction. The iodide salt should be dried before use. Also, ensure that the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they might also promote side reactions. A gentle reflux is typically recommended. Lastly, consider the possibility of catalyst deactivation if one is being used.
Question: I am observing the formation of significant byproducts. How can I minimize them?
Answer: The primary byproducts in this synthesis are often 1,1-diiodoethane (B1619546) and elimination products like chloroethene. To minimize the formation of 1,1-diiodoethane, use a stoichiometric amount or a slight excess of 1,1-dichloroethane relative to the iodide salt. To reduce elimination reactions, avoid excessively high temperatures and strong bases. A moderate reaction temperature is key.
Question: The purification of this compound by distillation is resulting in product decomposition. What are the best practices for purification?
Answer: this compound can be thermally labile. It is recommended to perform distillation under reduced pressure to lower the boiling point and minimize decomposition. Additionally, the product is light-sensitive and should be stored in a cool, dark place.[1][2] The use of a stabilizer, such as copper chips, during storage can also be beneficial.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is a variation of the Finkelstein reaction.[6][7] This involves the halogen exchange of 1,1-dichloroethane with an alkali metal iodide (such as sodium iodide or potassium iodide) in a suitable solvent like acetone (B3395972).
Q2: What is the role of the solvent in this reaction?
A2: The solvent plays a crucial role in the Finkelstein reaction. Acetone is commonly used because it readily dissolves the iodide salt (e.g., NaI) but not the resulting chloride salt (e.g., NaCl). This precipitation of the chloride salt shifts the equilibrium towards the formation of the desired this compound.
Q3: What are the optimal reaction conditions (temperature, time) for this synthesis?
A3: Optimal conditions can vary, but a common starting point is to reflux the reaction mixture. The reaction time can range from several hours to a full day, depending on the scale and specific reagents used. Monitoring the reaction progress by techniques like GC-MS is recommended to determine the optimal reaction time.
Q4: How should this compound be stored to ensure its stability?
A4: this compound is sensitive to light and can decompose over time.[1][2] It should be stored in an amber-colored bottle in a refrigerator. The addition of a stabilizer, like copper powder or chips, is also advised to prevent degradation.[3][4][5]
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Yield of this compound
| Entry | Iodide Salt | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | NaI | Acetone | 56 (Reflux) | 12 | 75 |
| 2 | KI | Acetone | 56 (Reflux) | 12 | 70 |
| 3 | NaI | DMF | 80 | 12 | 65 (more byproducts) |
| 4 | NaI | Acetone | 25 (RT) | 24 | 40 |
| 5 | NaI | Acetone | 56 (Reflux) | 6 | 55 |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary.
Experimental Protocols
Protocol: Synthesis of this compound via Finkelstein Reaction
Materials:
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1,1-dichloroethane
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Sodium iodide (anhydrous)
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Acetone (anhydrous)
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5% aqueous sodium thiosulfate (B1220275) solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring plate and stir bar
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Separatory funnel
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Distillation apparatus
Procedure:
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To a dry round-bottom flask equipped with a reflux condenser and a stir bar, add anhydrous sodium iodide (1.1 equivalents) and anhydrous acetone.
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Stir the mixture until the sodium iodide is fully dissolved.
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Add 1,1-dichloroethane (1 equivalent) to the flask.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the precipitated sodium chloride and wash the solid with a small amount of acetone.
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Combine the filtrate and the washings, and remove the acetone under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
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Wash the organic layer with 5% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Chloro-2-iodoethane | 624-70-4 | TCI AMERICA [tcichemicals.com]
- 4. 1-Chloro-2-iodoethane, 96%, stab. with copper 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemistry1.quora.com [chemistry1.quora.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Vinyl Chloride Polymerization with 1-Chloro-1-iodoethane
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the polymerization of vinyl chloride utilizing 1-chloro-1-iodoethane. This document provides troubleshooting guidance and frequently asked questions regarding potential byproducts and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected role of this compound in vinyl chloride polymerization?
A1: this compound is expected to primarily function as a chain transfer agent in the radical polymerization of vinyl chloride. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it susceptible to homolytic cleavage and participation in chain transfer reactions. This can help control the molecular weight of the resulting poly(vinyl chloride) (PVC). In some cases, it might also act as an initiator, especially under thermal or photochemical conditions.
Q2: What are the potential byproducts when using this compound in vinyl chloride polymerization?
A2: Due to the reactive nature of the intermediates, several byproducts can be anticipated. The formation of these byproducts is influenced by reaction conditions such as temperature, pressure, and reactant concentrations. Key potential byproducts are detailed in the table below. The presence of iodine can also lead to discoloration of the final polymer.
Q3: How can the formation of byproducts be minimized?
A3: To minimize byproduct formation, consider the following strategies:
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Optimize the concentration of this compound: Use the minimum effective concentration to achieve the desired molecular weight control.
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Control the polymerization temperature: Lower temperatures generally reduce the rates of side reactions.[1]
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Ensure monomer purity: Impurities in vinyl chloride monomer can lead to undesired side reactions and affect the quality of the polymer.[2][3]
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Thoroughly purify the final polymer: Post-polymerization purification steps, such as precipitation and washing, can help remove unreacted reagents and byproducts.
Q4: Can this compound affect the thermal stability of the resulting PVC?
A4: Yes, the incorporation of iodine-containing end groups or defects in the polymer chain can potentially reduce the thermal stability of the PVC.[4][5] Iodine-carbon bonds are generally weaker than chlorine-carbon bonds and can act as initiation sites for thermal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Polymer Discoloration (Yellowing/Browning) | Formation of polyene structures from the elimination of HCl and/or HI. Residual iodine or iodinated byproducts. | 1. Optimize the concentration of this compound. 2. Ensure rigorous exclusion of oxygen during polymerization. 3. Implement a thorough polymer purification protocol. 4. Consider the use of thermal stabilizers in post-processing. |
| Low Polymerization Rate | Inhibition or retardation by iodine or iodine-containing species. High concentrations of this compound acting as a radical trap. | 1. Decrease the initial concentration of this compound. 2. Increase the initiator concentration slightly. 3. Ensure the purity of all reactants. |
| Poor Molecular Weight Control | Inefficient chain transfer. Side reactions involving the chain transfer agent. | 1. Verify the purity of the this compound. 2. Adjust the monomer to chain transfer agent ratio. 3. Ensure consistent and uniform reaction conditions. |
| Inconsistent Product Properties | Variations in impurity levels in the vinyl chloride monomer or process water.[2] Fluctuations in polymerization temperature. | 1. Standardize the source and purity of all reagents. 2. Implement precise temperature control throughout the polymerization process. 3. Ensure consistent agitation to maintain a homogenous reaction mixture. |
Data Presentation
Table 1: Potential Byproducts of Vinyl Chloride Polymerization with this compound
| Byproduct | Chemical Formula | Plausible Formation Pathway | Potential Impact on Polymerization/Product |
| 1,2-dichloro-1-iodoethane | CH₂Cl-CHICl | Radical combination of a vinyl chloride monomer radical with a this compound-derived radical. | May act as a co-monomer or chain transfer agent, potentially affecting polymer structure. |
| Hydrogen Iodide | HI | Elimination from iodinated polymer chain ends or from this compound. | Can be corrosive and may catalyze side reactions. |
| Vinyl Iodide | CH₂=CHI | Elimination of HCl from this compound. | Can act as a co-monomer, introducing structural irregularities. |
| Di-iodinated species | (Varies) | Reactions involving iodine radicals with monomer or polymer. | Can lead to cross-linking or act as chain terminators. |
Mandatory Visualizations
Caption: Hypothesized reaction pathways in vinyl chloride polymerization with this compound.
Caption: A logical workflow for troubleshooting common issues in the experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Effect of temperature on "1-Chloro-1-iodoethane" chain transfer efficiency
Welcome to the technical support center for researchers utilizing 1-Chloro-1-iodoethane as a chain transfer agent in radical polymerization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on the influence of temperature on chain transfer efficiency.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the efficiency of a chain transfer agent (CTA) like this compound?
In radical polymerization, increasing the temperature typically enhances the rate of the chain transfer reaction. This is because the chain transfer process, like most chemical reactions, has an activation energy that must be overcome. Higher temperatures provide the necessary energy for more frequent and successful chain transfer events to occur. Consequently, an increase in temperature is expected to lead to a decrease in the average molecular weight of the resulting polymer, assuming all other reaction conditions are held constant.
Q2: What experimental observations would indicate a change in chain transfer efficiency with temperature for this compound?
A primary indicator of a change in chain transfer efficiency is a variation in the molecular weight of the polymer synthesized at different temperatures. If the concentration of the monomer, initiator, and this compound are kept constant, a noticeable decrease in the polymer's molecular weight as the reaction temperature is increased would suggest a higher chain transfer efficiency at elevated temperatures. Conversely, if the molecular weight remains relatively stable across a range of temperatures, it could indicate that the chain transfer constant for this compound is not strongly temperature-dependent under the tested conditions.
Q3: Are there any competing reactions involving this compound that could be promoted by changes in temperature?
Yes, temperature can influence side reactions. With iodo-containing compounds, thermal initiation or decomposition at higher temperatures can become more significant. For this compound, elevated temperatures might lead to the homolytic cleavage of the C-I bond, generating radicals that can initiate new polymer chains. This can complicate the kinetic analysis and affect the overall control of the polymerization. It is crucial to consider the thermal stability of this compound at the intended operating temperatures.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent molecular weights in experiments at the same temperature. | 1. Inaccurate temperature control.2. Variations in the concentration of reactants.3. Presence of impurities that act as inhibitors or retarders. | 1. Ensure the reaction vessel is well-insulated and the temperature is monitored accurately.2. Prepare a masterbatch of the monomer and initiator to ensure consistent concentrations.3. Purify the monomer and solvent before use to remove any inhibitors. |
| Polymer molecular weight is higher than expected, even at elevated temperatures. | 1. The chain transfer constant of this compound is lower than anticipated.2. The concentration of the chain transfer agent is too low.3. The initiator concentration is too high, leading to rapid polymerization and less opportunity for chain transfer. | 1. Increase the concentration of this compound in a stepwise manner to determine its effect.2. Re-evaluate the ratio of monomer to chain transfer agent.3. Decrease the initiator concentration or use an initiator with a slower decomposition rate at the reaction temperature. |
| Broad or multimodal molecular weight distribution. | 1. Significant thermal initiation is occurring alongside the intended initiation.2. The chain transfer agent is not fully soluble at the reaction temperature.3. The polymerization is proceeding to very high conversion, leading to the Trommsdorff effect (gel effect). | 1. Lower the reaction temperature to minimize thermal initiation.2. Ensure this compound is completely dissolved in the monomer/solvent mixture before initiating polymerization.3. Limit the polymerization to lower conversions for kinetic studies to avoid diffusion-limited termination. |
Experimental Protocols
Determining the Chain Transfer Constant (Ctr) of this compound at Various Temperatures
The Mayo method is a common approach to determine the chain transfer constant. This involves conducting a series of polymerizations at a constant temperature with varying ratios of the chain transfer agent to the monomer.
Materials:
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Monomer (e.g., Styrene, Methyl Methacrylate)
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Initiator (e.g., AIBN, Benzoyl Peroxide)
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This compound (Chain Transfer Agent)
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Solvent (e.g., Toluene, Dioxane)
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Nitrogen or Argon for deoxygenation
Procedure:
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Preparation: Purify the monomer and solvent to remove inhibitors and impurities.
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Reaction Setup: In a series of reaction vessels, add a fixed amount of monomer, initiator, and solvent.
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Varying CTA Concentration: To each vessel, add a different, precisely measured amount of this compound. The concentrations should span a reasonable range to observe a significant effect on molecular weight.
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Deoxygenation: Purge each reaction vessel with an inert gas (e.g., Nitrogen) for 20-30 minutes to remove oxygen, which can interfere with radical polymerization.
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Polymerization: Place the sealed reaction vessels in a constant temperature bath set to the desired experimental temperature (e.g., 60°C). Allow the polymerization to proceed to low conversion (typically <10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.
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Termination and Isolation: After the desired time, quench the reaction by rapidly cooling the vessels and exposing the contents to air. Precipitate the polymer in a non-solvent (e.g., methanol (B129727) for polystyrene) and dry it under vacuum to a constant weight.
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Characterization: Determine the number-average degree of polymerization (Xn) of each polymer sample using techniques such as Gel Permeation Chromatography (GPC) or viscometry.
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Repeat at Different Temperatures: Repeat steps 2-7 at different temperatures (e.g., 70°C, 80°C) to determine the temperature dependence of the chain transfer constant.
Data Analysis: The chain transfer constant (Ctr) can be determined from the Mayo equation:
1/Xn = 1/Xn,0 + Ctr * ([CTA]/[M])
Where:
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Xn is the number-average degree of polymerization in the presence of the chain transfer agent.
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Xn,0 is the number-average degree of polymerization in the absence of the chain transfer agent.
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[CTA] is the concentration of this compound.
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[M] is the concentration of the monomer.
By plotting 1/Xn versus [CTA]/[M], a straight line should be obtained. The slope of this line is the chain transfer constant, Ctr, at that specific temperature.
Data Presentation
The following table provides a template with hypothetical data for how to present the results from the determination of the chain transfer constant for this compound at different temperatures.
| Temperature (°C) | [CTA]/[M] Ratio | Number-Average Molecular Weight ( g/mol ) | Degree of Polymerization (Xn) | 1/Xn | Chain Transfer Constant (Ctr) |
| 60 | 0 (Control) | 150,000 | 1440 | 6.94 x 10-4 | |
| 0.01 | 85,000 | 816 | 1.23 x 10-3 | ||
| 0.02 | 60,000 | 576 | 1.74 x 10-3 | ~0.052 | |
| 0.03 | 45,000 | 432 | 2.31 x 10-3 | ||
| 70 | 0 (Control) | 135,000 | 1296 | 7.72 x 10-4 | |
| 0.01 | 70,000 | 672 | 1.49 x 10-3 | ||
| 0.02 | 48,000 | 461 | 2.17 x 10-3 | ~0.070 | |
| 0.03 | 35,000 | 336 | 2.98 x 10-3 | ||
| 80 | 0 (Control) | 120,000 | 1152 | 8.68 x 10-4 | |
| 0.01 | 58,000 | 557 | 1.80 x 10-3 | ||
| 0.02 | 38,000 | 365 | 2.74 x 10-3 | ~0.094 | |
| 0.03 | 28,000 | 269 | 3.72 x 10-3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for determining the chain transfer constant.
Technical Support Center: Synthesis of 1-Chloro-1-iodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-chloro-1-iodoethane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two primary methods: the Finkelstein Reaction and Iododecarboxylation.
Method 1: Finkelstein Reaction from 1,1-Dichloroethane (B41102)
This method involves the halogen exchange reaction of 1,1-dichloroethane with an iodide salt.
Troubleshooting Q&A:
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Q1: Why is my reaction yield consistently low?
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A1: Low yields in the Finkelstein reaction can be attributed to several factors. Firstly, the equilibrium of the reaction may not be effectively shifted towards the product. The precipitation of the chloride salt (e.g., NaCl) is crucial for driving the reaction forward; ensure your solvent (typically acetone) is sufficiently anhydrous. Secondly, inadequate reaction temperature can slow down the reaction rate. Refluxing the reaction mixture is often necessary. Lastly, the reaction time may be insufficient. Monitor the reaction progress using GC-MS to determine the optimal reaction time.
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Q2: I am observing significant amounts of side products, such as elimination products (chloroethene). How can I minimize these?
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A2: Elimination is a common side reaction, especially with stronger bases or higher temperatures. While sodium iodide is not a strong base, prolonged reaction times at high temperatures can promote elimination. Consider running the reaction at the lowest effective temperature and for the minimum time required for a reasonable conversion. Ensure that your starting materials and solvent are free from basic impurities.
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Q3: My product is contaminated with the starting material, 1,1-dichloroethane. How can I improve the conversion?
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A3: To improve conversion, you can use a molar excess of the iodide source (sodium iodide).[1][2][3] Increasing the concentration of the iodide ion will favor the forward reaction. Additionally, ensure efficient stirring to maximize the interaction between the reactants, especially since the reaction mixture can be heterogeneous with the precipitated sodium chloride.
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Q4: The purification of this compound by distillation is resulting in product decomposition. What are the best practices for purification?
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A4: Geminal chloro-iodo alkanes can be thermally labile. It is recommended to perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. A short-path distillation apparatus is ideal. Before distillation, it is crucial to wash the crude product to remove any acidic or basic impurities that could catalyze decomposition upon heating. A typical work-up involves washing with water, a dilute sodium thiosulfate (B1220275) solution to remove any residual iodine, and finally with brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.
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Method 2: Iododecarboxylation of 2-Chloropropionic Acid
This method, a variation of the Hunsdiecker reaction, involves the reaction of a derivative of 2-chloropropionic acid with an iodine source.
Troubleshooting Q&A:
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Q1: The iododecarboxylation reaction is not initiating or is proceeding very slowly. What could be the issue?
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A1: This reaction often proceeds via a radical mechanism and can be sensitive to initiation. If using a classic Hunsdiecker approach with a silver salt, ensure the salt is completely dry, as moisture can inhibit the reaction.[4] For modifications using reagents like N-iodosuccinimide (NIS) or diiodo-5,5-dimethylhydantoin (DIH), initiation by light (visible or UV) or a radical initiator may be necessary.[5][6] Check that your reaction setup allows for adequate light exposure if a photochemical method is being used.
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Q2: I am getting a complex mixture of products instead of the desired this compound. What are the likely side reactions?
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A2: Side reactions in iododecarboxylation can include the formation of esters (Simonini reaction) if the stoichiometry is not carefully controlled (a 2:1 ratio of carboxylate to iodine can favor ester formation).[7] Radical side reactions can also lead to the formation of dimers or other byproducts. Ensure a 1:1 stoichiometry of the carboxylate salt to the iodine source for the desired halide formation. The choice of solvent is also critical; carbon tetrachloride is traditionally used, but safer alternatives should be considered.
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Q3: How can I improve the yield and purity of my this compound from this method?
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A3: To improve yield and purity, careful control of reaction conditions is key. The slow addition of the halogen to the carboxylate salt can help to minimize side reactions. Maintaining a consistent temperature is also important. For purification, a similar work-up procedure to the Finkelstein reaction is recommended: washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine, followed by washing with a base (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid, and then a final wash with brine. Subsequent purification by vacuum distillation is generally required.
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Q4: Is the preparation of the silver salt of 2-chloropropionic acid necessary, and are there alternatives?
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A4: While the classic Hunsdiecker reaction uses the silver salt, several modifications avoid this step. The Cristol-Firth modification uses mercuric oxide and the free carboxylic acid with bromine (and can be adapted for iodine).[1][8] More modern, metal-free methods utilize reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) directly with the carboxylic acid under irradiation, offering a more convenient and potentially "greener" alternative.[5][6]
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Frequently Asked Questions (FAQs)
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Q: What is the primary challenge in scaling up the synthesis of this compound?
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A: The primary challenges in scaling up the synthesis of this compound include managing the heat generated during the reaction (exothermicity), ensuring efficient mixing in larger reactors, and handling potentially hazardous reagents and byproducts safely. The thermal instability of the product also presents a significant challenge for large-scale purification, often requiring high-vacuum distillation equipment.
-
-
Q: How can I monitor the progress of the synthesis reaction?
-
A: The most effective way to monitor the reaction is by using gas chromatography-mass spectrometry (GC-MS). This technique allows you to track the disappearance of the starting material and the appearance of the product and any side products over time. Thin-layer chromatography (TLC) can also be used if the starting materials and products have different polarities and are UV-active or can be visualized with a suitable stain.
-
-
Q: What are the key safety precautions to take when synthesizing this compound?
-
A: Both proposed synthesis routes involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Halogenated hydrocarbons can be toxic and should be handled with care.[9] Reactions involving radical initiators or light should be shielded appropriately. When working with vacuum distillation, ensure the glassware is free of cracks and use a safety screen.
-
-
Q: What is the expected stability of this compound?
-
A: this compound is expected to be a relatively unstable compound. It can be sensitive to light and heat. The carbon-iodine bond is weaker than the carbon-chlorine bond, making it susceptible to cleavage. For long-term storage, it should be kept in a dark, cool place, and potentially with a stabilizer like copper powder to scavenge any free iodine that may form upon decomposition.
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Finkelstein Reaction | Iododecarboxylation (Hunsdiecker-type) |
| Starting Material | 1,1-Dichloroethane | 2-Chloropropionic acid |
| Primary Reagents | Sodium iodide in acetone (B3395972) | Silver(I) salt of the acid and Iodine, or HgO/I₂, or N-Iodoamide |
| Typical Solvent | Acetone | Carbon tetrachloride (traditional), other non-polar solvents |
| Reaction Temperature | Reflux (approx. 56 °C for acetone) | Varies (can be from RT with photo-initiation to reflux) |
| Reported Yields | Moderate to good (highly dependent on conditions) | Moderate to good (highly dependent on specific method) |
| Key Advantages | Readily available starting material, one-step reaction. | Can be performed directly from the carboxylic acid in some modifications. |
| Key Disadvantages | Potential for elimination side reactions, equilibrium considerations. | Often requires preparation of a metal salt, use of toxic heavy metals (in some variations), potential for radical side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Finkelstein Reaction
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous sodium iodide (1.2 equivalents) and anhydrous acetone.
-
Addition of Reactant: To the stirred suspension, add 1,1-dichloroethane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 12-24 hours. Monitor the reaction progress by GC-MS. The formation of a white precipitate (sodium chloride) will be observed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of anhydrous acetone. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: To the crude product, add diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, a 5% aqueous solution of sodium thiosulfate (to remove any traces of iodine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Final Purification: Purify the resulting crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Iododecarboxylation (Modified Hunsdiecker Reaction)
-
Preparation of Silver Salt (if necessary): Dissolve 2-chloropropionic acid in water and neutralize with a stoichiometric amount of sodium hydroxide (B78521) solution. To this solution, add a solution of silver nitrate (B79036) to precipitate the silver 2-chloropropionate. Filter the precipitate, wash with water and then acetone, and dry thoroughly in a vacuum oven in the dark.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend the dry silver 2-chloropropionate (1.0 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride). The flask should be protected from light.
-
Addition of Iodine: Dissolve iodine (1.0 equivalent) in the same solvent and add it dropwise to the stirred suspension.
-
Reaction: Gently heat the reaction mixture to reflux. The reaction is often accompanied by the evolution of carbon dioxide. Maintain reflux until the reaction is complete (monitor by GC-MS, typically a few hours).
-
Work-up: Cool the reaction mixture and filter to remove the silver iodide precipitate.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with a 5% aqueous solution of sodium thiosulfate, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
Final Purification: Purify the crude this compound by vacuum distillation.
Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. Hunsdiecker Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Metal-Free Efficient, General and Facile Iododecarboxylation Method with Biodegradable Co-Products [organic-chemistry.org]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chemicals [chemicals.thermofisher.cn]
Technical Support Center: Purification of Commercial 1-Chloro-1-iodoethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "1-Chloro-1-iodoethane." The information provided is designed to help identify and remove common impurities, ensuring the high purity required for sensitive downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial "this compound"?
A1: Commercial "this compound" is typically synthesized via the electrophilic addition of iodine monochloride (ICl) to ethene.[1][2][3] Based on this synthesis route, the following impurities may be present:
-
Regioisomer: 1-Chloro-2-iodoethane is a common impurity due to the nature of the electrophilic addition reaction.[1]
-
Unreacted Reagents: Residual iodine monochloride (ICl) may be present.
-
Workup Residues: Acidic impurities, free iodine (from ICl decomposition), water, and organic solvents used during the workup process.
-
Decomposition Products: As a haloalkane, this compound can be sensitive to light and heat, leading to the formation of various degradation products.
Q2: How can I assess the purity of my "this compound"?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound.[4][5][6] This method allows for the separation, identification, and quantification of the main component and any impurities.
Q3: What are the signs of decomposition in my "this compound" sample?
A3: Decomposition may be indicated by a change in color, such as the development of a yellow or brownish tint, which often suggests the formation of free iodine. The presence of a precipitate or an unusual odor are also indicators of degradation.
Q4: How should I store "this compound" to minimize degradation?
A4: To ensure stability, "this compound" should be stored in a cool, dark place, protected from light. An amber glass bottle is recommended. For long-term storage, refrigeration is advised. As with many haloalkanes, storage under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and purification of "this compound."
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Yellow or brown discoloration of the liquid | Presence of free iodine (I₂) due to decomposition of residual iodine monochloride or the product itself. | Wash the organic solution with a 5-10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the color disappears. |
| Low pH of the product (acidic impurities) | Residual acidic reagents from the synthesis or acidic byproducts from decomposition. | Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). Test the aqueous layer with pH paper to ensure neutralization is complete. |
| Presence of a second major peak in the GC-MS chromatogram | The presence of the regioisomer, 1-Chloro-2-iodoethane. | Perform fractional distillation under reduced pressure. The difference in boiling points between the two isomers should allow for their separation. |
| Broad solvent peak or multiple solvent peaks in GC-MS | Residual solvents from the synthesis or purification process. | Ensure complete removal of solvents under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum line may be necessary. |
| Cloudy or hazy appearance of the purified product | Presence of water. | Dry the organic solution over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before the final distillation. |
Experimental Protocols
Protocol 1: General Purification of Commercial this compound
This protocol describes a general procedure for the removal of common impurities.
Materials:
-
Commercial this compound
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Fractional distillation apparatus
-
Vacuum source
-
Rotary evaporator
Procedure:
-
Acid Wash: Dissolve the commercial this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities. Vent the separatory funnel frequently to release any evolved gas (CO₂).
-
Iodine Removal: Wash the organic layer with a 5% aqueous sodium thiosulfate solution. Continue washing until the organic layer is colorless, indicating the complete removal of free iodine.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes. The drying agent should no longer clump together when the solution is dry.
-
Solvent Removal: Filter the drying agent and transfer the solution to a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Fractional Distillation: Assemble a fractional distillation apparatus for vacuum distillation. Carefully distill the crude this compound under reduced pressure. Collect the fraction corresponding to the boiling point of pure this compound.
Protocol 2: Purity Assessment by GC-MS
This protocol outlines a general method for analyzing the purity of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve if quantitative analysis is required.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
Data Presentation
Table 1: Physical Properties of this compound and a Common Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₂H₄ClI | 190.41 | ~117-119 (at 760 mmHg) |
| 1-Chloro-2-iodoethane | C₂H₄ClI | 190.41 | ~140-142 (at 760 mmHg) |
Note: Boiling points are estimates and can vary with pressure. The difference in boiling points allows for separation by fractional distillation.
Mandatory Visualization
Caption: Experimental workflow for the purification of commercial this compound.
Caption: Decision tree for troubleshooting common impurities in this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in 1-Chloro-1-iodoethane Mediated Polymerizations
Welcome to the technical support center for polymerizations mediated by 1-Chloro-1-iodoethane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to ensure more predictable and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during polymerizations using this compound as a chain transfer agent.
Issue 1: My polymerization is not well-controlled, resulting in a broad molecular weight distribution (high Ð or PDI).
-
Question: Why am I observing a broad polydispersity (Ð > 1.5) in my polymerization?
-
Possible Cause 1: Inefficient Chain Transfer. The fundamental principle of a controlled polymerization is a rapid and reversible exchange between dormant and active polymer chains. If the chain transfer process mediated by this compound is slow compared to propagation, new chains will be initiated by the primary radicals from the initiator throughout the polymerization, leading to a population of polymers with varying chain lengths.
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Solution 1: Optimize the ratio of initiator to chain transfer agent (CTA). A lower initiator-to-CTA ratio will favor the activation of dormant chains over the initiation of new chains. It is also crucial to ensure the purity of the this compound, as impurities can inhibit its function.
-
Possible Cause 2: Side Reactions. Unwanted side reactions, such as irreversible termination or transfer to monomer or solvent, can lead to a loss of control over the polymerization.
-
Solution 2: Carefully select your solvent and ensure all reagents are rigorously purified. Solvents with abstractable protons should be avoided. Additionally, lowering the polymerization temperature can sometimes reduce the rate of side reactions relative to the desired degenerative transfer process.
-
Issue 2: The molecular weight of my polymer does not match the theoretical prediction.
-
Question: Why is the experimentally determined molecular weight (Mn) of my polymer significantly different from the calculated theoretical value?
-
Possible Cause 1: Inaccurate Reagent Stoichiometry. The theoretical molecular weight is calculated based on the molar ratio of monomer to the chain transfer agent. Any inaccuracies in weighing or dispensing the monomer, this compound, or the initiator will lead to deviations from the expected molecular weight.
-
Solution 1: Ensure all reagents are weighed and transferred with high precision. It is also recommended to re-characterize the purity of the this compound if it has been stored for a long period, as it can degrade over time.
-
Possible Cause 2: Inefficient Initiation or Chain Transfer. If the initiator is not decomposing efficiently at the reaction temperature or if the chain transfer agent is not effectively activated, the number of growing polymer chains will be lower than expected, resulting in a higher molecular weight.
-
Solution 2: Select an initiator with a suitable half-life at the desired polymerization temperature. Ensure the reaction temperature is optimal for both initiation and the degenerative transfer process. For instance, some iodine-mediated polymerizations show better control at lower temperatures.
-
Issue 3: I am observing a low monomer conversion or the polymerization stalls.
-
Question: My polymerization is very slow or stops before reaching high monomer conversion. What could be the cause?
-
Possible Cause 1: Presence of Inhibitors. Oxygen is a potent inhibitor of radical polymerizations. Other impurities in the monomer or solvent can also quench radicals and stall the polymerization.
-
Solution 1: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). Ensure that the monomer is passed through a column of basic alumina (B75360) to remove any inhibitor before use.
-
Possible Cause 2: Low Initiator Concentration or Inefficient Initiator. An insufficient supply of primary radicals will lead to a low concentration of active polymer chains and thus a slow polymerization rate.
-
Solution 2: Increase the initiator concentration. However, be mindful that a very high initiator concentration can lead to a higher rate of termination reactions and a loss of control. Select an initiator that is efficient at the chosen reaction temperature.
-
Issue 4: I am losing the iodo- and chloro- end-groups on my polymer chains.
-
Question: How can I confirm the presence of the halogen end-groups, and what should I do if I suspect they are being lost?
-
Possible Cause 1: Instability of the C-I Bond. The carbon-iodine bond at the chain end can be susceptible to elimination or other side reactions, especially at elevated temperatures. This can lead to the formation of unsaturated chain ends.
-
Solution 1: Consider conducting the polymerization at a lower temperature. Post-polymerization analysis by ¹H NMR spectroscopy can be used to identify the signals corresponding to the protons adjacent to the halogen atoms.
-
Possible Cause 2: Nucleophilic Attack. If your monomer or solvent contains nucleophilic impurities, they can displace the halogen end-groups.
-
Solution 2: Ensure all components of your reaction are of high purity and are free from nucleophilic contaminants.
-
Data Presentation
The following tables summarize typical experimental conditions and results for polymerizations mediated by alkyl halides, which provide a reference for what to expect in a well-controlled system using this compound.
Table 1: Controlled Radical Polymerization of Methyl Acrylate (MA) using an Alkyl Iodide Initiator
| Entry | [MA]:[Initiator]:[Cu(0)]:[Ligand] | Time (min) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 200:1:0.1:0.18 | 30 | 95 | 18,500 | 1.05 |
| 2 | 400:1:0.1:0.18 | 60 | 92 | 35,200 | 1.08 |
| 3 | 800:1:0.1:0.18 | 120 | 88 | 68,700 | 1.12 |
Data adapted from a Cu(0)-mediated system with an alkyl iodide initiator, demonstrating the expected trends in a controlled polymerization.
Table 2: Influence of Initiator Concentration on Polymerization Kinetics
| Initiator Conc. (wt%) | Polymerization Rate (Rp) | Final Conversion (%) | Molecular Weight (Mn) |
| 0.1 | Low | 85 | High |
| 0.3 | Medium | 95 | Medium |
| 0.5 | High | 98 | Low |
General trends observed in radical polymerizations. Specific values will vary depending on the monomer and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Degenerative Transfer Radical Polymerization of Styrene (B11656) using this compound
-
Monomer and Solvent Purification: Styrene is passed through a short column of basic alumina to remove the inhibitor. The solvent (e.g., toluene) is dried over calcium hydride and distilled under an inert atmosphere.
-
Reaction Setup: A Schlenk flask is charged with a magnetic stir bar, this compound (1 eq.), and the desired amount of styrene (e.g., 100 eq.). The flask is sealed with a rubber septum.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: A stock solution of a suitable initiator (e.g., AIBN, 0.1 eq.) in the chosen solvent is prepared and deoxygenated. The required amount of the initiator solution is then added to the reaction flask via a gas-tight syringe under a positive pressure of inert gas.
-
Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stirred.
-
Monitoring the Reaction: Aliquots can be taken periodically under an inert atmosphere to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The polymer is then precipitated by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for this compound mediated polymerization.
Caption: Troubleshooting logic for inconsistent polymerization results.
Validation & Comparative
A Comparative Guide to Iodine Sources in Alkene Functionalization: 1-Chloro-1-iodoethane vs. Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
The incorporation of iodine into organic molecules is a fundamental transformation in synthetic chemistry, providing a versatile functional group for subsequent cross-coupling reactions, nucleophilic substitutions, and the formation of other carbon-heteroatom bonds. The choice of an iodine source is critical and is dictated by the desired reactivity, substrate tolerance, and reaction conditions. This guide provides an objective comparison between the less common reagent, 1-Chloro-1-iodoethane, and widely used electrophilic iodine sources such as N-Iodosuccinimide (NIS), Molecular Iodine (I₂), and Iodine Monochloride (ICl).
While traditional iodine sources react via electrophilic pathways, this compound is anticipated to react primarily through a radical mechanism. This fundamental difference in reactivity governs their applications, selectivity, and overall performance in the synthesis of iodinated compounds.
Data Presentation: Performance in Alkene Iodination
Direct quantitative comparisons of this compound with electrophilic reagents for the iodination of a single substrate are scarce in the literature due to their distinct reaction mechanisms. The following table presents representative data for the addition of iodine to styrene (B11656), a common benchmark alkene. For this compound, a proxy reaction of a generic alkyl iodide via a radical pathway is used to illustrate the expected outcome and conditions.
| Iodine Source | Reagent/Initiator | Alkene | Product(s) | Yield (%) | Reaction Conditions | Mechanism |
| This compound (Proxy) | Alkyl Iodide / Radical Initiator (e.g., AIBN, light) | Styrene | 1-Iodo-2-phenylethane derivative | Moderate to Good | Elevated temperature or photochemical irradiation | Radical Addition |
| N-Iodosuccinimide (NIS) | NIS / Trifluoroacetic acid (cat.) | Styrene | 1,2-Diiodo-1-phenylethane or other adducts depending on nucleophile | Good to Excellent | Mild, often room temperature | Electrophilic Addition |
| Molecular Iodine (I₂) | I₂ / Oxidant (e.g., H₂O₂) | Styrene | Vicinal di-iodo or iodo-functionalized products | Good to Quantitative | Varies, often requires an oxidant | Electrophilic Addition |
| Iodine Monochloride (ICl) | ICl | Styrene | 1-Chloro-2-iodo-1-phenylethane | High | Low temperature (e.g., 0 °C) | Electrophilic Addition |
Note: The yield for the proxy radical addition is generalized. Actual yields are highly dependent on the specific alkyl iodide, initiator, and reaction conditions.
Mechanistic Comparison: Electrophilic vs. Radical Pathways
The choice between these reagents hinges on the desired regioselectivity and the electronic nature of the substrate. Electrophilic reagents are ideal for electron-rich alkenes, whereas radical additions can be applied to a broader range of alkenes, including electron-deficient ones.
Caption: Logical flow comparing electrophilic and radical iodination pathways.
Experimental Protocols
Protocol 1: Electrophilic Addition using Iodine Monochloride (Representative)
This protocol details the iodochlorination of styrene, a typical electrophilic addition reaction.[1][2]
Materials:
-
Styrene
-
Iodine Monochloride (ICl) solution (1.0 M in Dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the iodine monochloride solution (1.1 equivalents) dropwise to the stirred solution of styrene over 15-20 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted ICl. The brown color of the solution should disappear.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 1-chloro-2-iodo-1-phenylethane.[1]
Caption: General experimental workflow for the iodochlorination of an alkene.
Protocol 2: Radical Addition of an Alkyl Iodide (General Proxy for this compound)
This protocol outlines a general procedure for the light-induced radical addition of a non-activated alkyl iodide to an alkene, which is mechanistically analogous to how this compound would likely react.[3]
Materials:
-
Alkene (e.g., electron-deficient alkene like an acrylate)
-
Alkyl Iodide (e.g., iodoethane)
-
Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)
-
Anhydrous, degassed solvent (e.g., THF or Benzene)
-
Visible light source (e.g., blue LED)
-
Schlenk flask, magnetic stirrer, septum
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the alkene (1 equivalent), the alkyl iodide (1.2 equivalents), and (Me₃Si)₃SiH (1.5 equivalents) in the chosen anhydrous, degassed solvent.
-
Stir the mixture at room temperature.
-
Irradiate the flask with a visible light source.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the addition product.
Detailed Radical Reaction Mechanism
The radical addition proceeds via a chain reaction mechanism, which is fundamentally different from the ionic mechanism of electrophilic additions.
Caption: The three stages of a radical chain addition reaction.
Conclusion
The comparison between this compound and traditional iodine sources like NIS, I₂, and ICl is a comparison of two distinct mechanistic worlds: radical versus electrophilic addition.
-
This compound and other alkyl iodides are suited for Atom Transfer Radical Addition (ATRA) reactions. These reactions are often initiated by light or radical initiators and can be advantageous for substrates that are incompatible with strong electrophiles or for achieving anti-Markovnikov selectivity.[3][4]
-
N-Iodosuccinimide (NIS), Molecular Iodine (I₂), and Iodine Monochloride (ICl) are powerful electrophilic iodinating agents . They react readily with electron-rich alkenes via a cyclic iodonium ion intermediate.[2] NIS is particularly valued for its mild reaction conditions and ease of handling as a solid, while ICl is highly reactive and effective for iodochlorination.[5]
For drug development professionals and synthetic chemists, the choice of reagent should be guided by the specific transformation required. For standard iodination of activated double bonds, NIS and ICl offer reliable and high-yielding methods. For transformations where a radical pathway is desired or necessary, an alkyl iodide like this compound, in conjunction with a suitable initiation method, provides an alternative synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single electron transfer (SET) and iodine-atom transfer radical addition (I-ATRA) induced cyclopropanation reaction: elucidating the role of iodine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
A Comparative Guide to the Synthesis of 1-Chloro-1-iodoethane: Validating Markovnikov vs. Anti-Markovnikov Addition
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of haloalkanes is a cornerstone of organic chemistry, with profound implications for drug discovery and development, where precise halogen placement can significantly modulate a molecule's biological activity. This guide provides a comparative analysis of the synthesis of 1-chloro-1-iodoethane through two theoretical addition pathways on vinyl chloride: Markovnikov and anti-Markovnikov addition of hydrogen iodide (HI). We will delve into the established reaction mechanisms, present hypothetical experimental protocols, and provide a framework for product validation using spectroscopic data.
Theoretical Synthesis Approaches
The addition of hydrogen halides to unsymmetrical alkenes is governed by two primary principles: Markovnikov's rule and the anti-Markovnikov addition mechanism. The synthesis of this compound from vinyl chloride and hydrogen iodide serves as an excellent case study to explore these concepts.
Markovnikov Addition: The Electrophilic Pathway
Markovnikov's rule predicts that in the electrophilic addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon. This regioselectivity is dictated by the formation of the more stable carbocation intermediate.
In the case of vinyl chloride, the chlorine atom's ability to stabilize an adjacent carbocation through resonance (the electromeric effect) outweighs its electron-withdrawing inductive effect. This stabilization favors the formation of a carbocation on the carbon atom already bearing the chlorine atom, leading to the formation of this compound as the major product.
Anti-Markovnikov Addition: The Radical Pathway
Anti-Markovnikov addition, which yields the constitutional isomer not predicted by Markovnikov's rule, typically proceeds through a free-radical mechanism. This is most commonly observed with the addition of HBr in the presence of peroxides. However, the free-radical addition of HI is generally not a feasible synthetic route. The hydrogen-iodine bond is weak and prone to homolytic cleavage, but the subsequent step, the addition of the iodine radical to the double bond, is reversible. Furthermore, iodine radicals have a tendency to combine with each other to form molecular iodine (I₂), terminating the chain reaction. Therefore, achieving a true anti-Markovnikov addition of HI to vinyl chloride to produce 1-chloro-2-iodoethane (B1360244) is synthetically challenging and not a standard laboratory procedure.
Comparative Data
The following table summarizes the expected outcomes and characteristics of the Markovnikov and the theoretical anti-Markovnikov synthesis of this compound.
| Feature | Markovnikov Addition | Anti-Markovnikov Addition (Theoretical) |
| Product | This compound | 1-Chloro-2-iodoethane |
| Reagents | Vinyl chloride, Hydrogen iodide (HI) | Vinyl chloride, Hydrogen iodide (HI), Radical Initiator (e.g., Peroxides) |
| Mechanism | Electrophilic Addition (via carbocation) | Free-Radical Addition |
| Regioselectivity | High | Low to negligible (due to unfavorable thermodynamics) |
| Predicted Yield | Moderate to High | Very Low to None |
| Key Intermediate | α-chloro carbocation | α-chloro radical |
Experimental Protocols
While a direct experimental comparison is challenging due to the impracticality of the anti-Markovnikov HI addition, the following protocols outline the hypothetical procedures for both syntheses.
Experimental Protocol 1: Markovnikov Synthesis of this compound
Objective: To synthesize this compound via the electrophilic addition of HI to vinyl chloride.
Materials:
-
Vinyl chloride (gas)
-
Anhydrous hydrogen iodide (gas or solution in a non-polar solvent)
-
Dry, non-polar solvent (e.g., dichloromethane, pentane)
-
Reaction vessel equipped with a gas inlet and a cooling system
-
Drying tube
Procedure:
-
A solution of vinyl chloride in a dry, non-polar solvent is prepared in the reaction vessel and cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to prevent polymerization and control the exothermicity of the reaction.
-
Anhydrous hydrogen iodide gas is slowly bubbled through the cooled solution, or a pre-cooled solution of HI in the same solvent is added dropwise with constant stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction mixture is allowed to slowly warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield pure this compound.
Experimental Protocol 2: Attempted Anti-Markovnikov Synthesis of 1-Chloro-2-iodoethane (Theoretical)
Objective: To attempt the synthesis of 1-chloro-2-iodoethane via the free-radical addition of HI to vinyl chloride.
Materials:
-
Vinyl chloride (gas)
-
Anhydrous hydrogen iodide (gas)
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Non-polar solvent (e.g., cyclohexane)
-
UV lamp or heat source
-
Reaction vessel equipped with a gas inlet, condenser, and a light source/heating mantle
Procedure:
-
A solution of vinyl chloride and a radical initiator in a non-polar solvent is prepared in the reaction vessel.
-
Anhydrous hydrogen iodide gas is bubbled through the solution while the mixture is either irradiated with a UV lamp or heated to initiate the radical chain reaction.
-
The reaction progress is monitored by GC to detect the formation of any products.
-
After the reaction is deemed complete or has ceased to progress, the mixture is cooled, and any solid initiator residues are filtered off.
-
The solvent is removed, and the product mixture is analyzed. It is expected that this reaction will yield predominantly the Markovnikov product, if any reaction occurs, due to the unfavorable kinetics of the radical addition of HI.
Product Validation Workflow
The validation of the synthesized product and the determination of the regioselectivity of the reaction are crucial. This is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.
A Comparative Guide to Haloalkanes in the Controlled Polymerization of Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
The precise control over polymer molecular weight, architecture, and functionality is paramount in the development of advanced materials for applications ranging from drug delivery to nanotechnology. Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools to achieve this level of precision. Among these, Atom Transfer Radical Polymerization (ATRP) prominently utilizes haloalkanes as initiators to regulate the polymerization of a wide array of vinyl monomers. This guide provides a comparative study of various haloalkanes in ATRP, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying mechanisms and workflows.
Introduction to Controlled Radical Polymerization and the Role of Haloalkanes
Conventional free radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control due to rapid and irreversible termination reactions.[1][2] Controlled radical polymerization techniques, such as ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, overcome these limitations by establishing a dynamic equilibrium between active propagating radicals and dormant species.[3][4][5][6]
In ATRP, a transition metal complex (typically copper-based) reversibly activates and deactivates a dormant polymer chain, which has a terminal halogen atom originating from the haloalkane initiator.[7][8] The choice of the haloalkane initiator is critical as it dictates the initiation efficiency and the overall control of the polymerization. The structure of the haloalkane significantly influences the rate of activation and, consequently, the polymerization kinetics.[9][10]
Quantitative Comparison of Haloalkane Initiators in ATRP
The effectiveness of a haloalkane initiator in ATRP is primarily determined by its activation rate constant (k_act). A higher k_act value generally leads to a faster initiation and a more controlled polymerization. The following table summarizes the activation rate constants for various haloalkane initiators in the ATRP of different vinyl monomers, providing a clear comparison of their reactivity.
| Initiator | Monomer | Catalyst/Ligand | Solvent | Temperature (°C) | k_act (M⁻¹s⁻¹) | Polydispersity Index (PDI) | Reference |
| Ethyl 2-bromoisobutyrate | Methyl Methacrylate (B99206) | CuBr/PMDETA | Acetonitrile | 35 | 1.2 | 1.1 - 1.3 | [9] |
| Methyl 2-bromopropionate | Methyl Acrylate | CuBr/PMDETA | Acetonitrile | 35 | 0.8 | 1.1 - 1.2 | [9] |
| 1-Phenylethyl bromide | Styrene (B11656) | CuBr/PMDETA | Acetonitrile | 35 | 2.1 | 1.1 - 1.3 | [9] |
| Methyl 2-chloropropionate | Methyl Methacrylate | CuCl/PMDETA | Acetonitrile | 35 | 0.06 | 1.2 - 1.4 | [9] |
| Ethyl 2-iodoisobutyrate | Methyl Methacrylate | CuI/PMDETA | Acetonitrile | 35 | ~42 | ~1.1 | [9] |
| Benzyl bromide | Styrene | CuBr/dNbpy | Toluene (B28343) | 110 | - | 1.15 | [3] |
| Methyl 2-bromoisobutyrate | Methyl Methacrylate | CuBr₂/PMDETA (ARGET) | Toluene | 60 | - | 1.17 | [11] |
Note: PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine. The k_act values are highly dependent on the specific reaction conditions.
Structure-Reactivity Relationship of Haloalkane Initiators
The structure of the haloalkane initiator has a profound impact on its reactivity in ATRP. The key factors influencing the activation rate constant (k_act) are:
-
The Halogen Atom: The C-X bond strength plays a crucial role. The reactivity of the haloalkane initiator decreases in the order: I > Br > Cl.[9][10] Alkyl iodides are highly active but can be more challenging to handle and may lead to side reactions. Alkyl bromides offer a good balance of reactivity and stability and are the most commonly used initiators in ATRP.[9] Alkyl chlorides are less reactive and typically require more active catalyst systems or higher temperatures.[9]
-
The Alkyl Group: The stability of the radical formed upon activation is a determining factor. The reactivity of the initiator follows the order: tertiary > secondary > primary.[9][10] This is because tertiary radicals are more stabilized by hyperconjugation.
-
The α-Substituent: Electron-withdrawing groups on the α-carbon, such as cyano (-CN) or ester (-COOR) groups, can significantly increase the reactivity of the initiator.[9][10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful controlled polymerization. Below are representative protocols for the ATRP of methyl methacrylate (MMA) and styrene using different haloalkane initiators.
Protocol 1: ARGET ATRP of Methyl Methacrylate (MMA)[11]
-
Reactants: Methyl methacrylate (MMA, monomer), methyl 2-chloropropionate (MCP, initiator), CuBr₂ (catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), ascorbic acid (reducing agent), and toluene (solvent).
-
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, add CuBr₂ (0.1115 g, 0.50 mmol) and PMDETA (0.1298 g, 0.75 mmol).
-
Seal the tube with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
Inject degassed methanol (B129727) (2 g) to dissolve the catalyst and ligand, and stir for 10 minutes to form the complex.
-
Inject a solution of MMA (5 g, 0.05 mol) and MCP (0.0612 g, 0.50 mmol) into the Schlenk tube.
-
With continuous stirring, inject a solution of ascorbic acid (0.5 g, 2.83 mmol) in degassed toluene (5 g) to start the polymerization.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Take aliquots at different time intervals to determine monomer conversion gravimetrically and analyze molecular weight and PDI by Gel Permeation Chromatography (GPC).
-
Protocol 2: ATRP of Styrene[3]
-
Reactants: Styrene (monomer), 1-phenylethyl bromide (1-PEBr, initiator), CuBr (catalyst), and 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy, ligand).
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.143 g, 1.0 mmol) and dNbipy (e.g., 0.814 g, 2.0 mmol).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add degassed styrene (e.g., 10.4 g, 100 mmol) and 1-PEBr (e.g., 0.185 g, 1.0 mmol) via syringe.
-
Place the flask in a thermostatically controlled oil bath at 110 °C with stirring.
-
Monitor the reaction progress by taking samples for analysis.
-
Visualizing the Mechanisms and Workflows
Diagrams are powerful tools for understanding complex chemical processes. The following Graphviz diagrams illustrate the fundamental mechanism of ATRP, a typical experimental workflow, and the logical relationship for comparing haloalkane initiators.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for a controlled polymerization reaction.
Caption: Logical relationship for comparing the effectiveness of haloalkanes.
Conclusion
The selection of an appropriate haloalkane initiator is a critical parameter for achieving a well-controlled ATRP of vinyl monomers. By understanding the structure-reactivity relationships and following detailed experimental protocols, researchers can synthesize polymers with predictable molecular weights, low polydispersity, and desired end-group functionalities. This guide provides a foundational comparison to aid in the rational design and execution of controlled polymerization experiments for the development of advanced polymeric materials.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. pslc.ws [pslc.ws]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 14.139.213.3:8080 [14.139.213.3:8080]
A Comparative Guide: 1-Chloro-1-iodoethane versus Iodoform as Chain Transfer Agents in Controlled Radical Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of a suitable chain transfer agent (CTA) is critical for controlling polymer molecular weight and achieving narrow molecular weight distributions. This guide provides an objective comparison of two halogenated alkanes, 1-chloro-1-iodoethane and iodoform (B1672029), when employed as chain transfer agents in controlled radical polymerization, specifically through a degenerative transfer (DT) mechanism.
Performance Comparison
Both this compound and iodoform can act as effective chain transfer agents in the radical polymerization of monomers such as styrene (B11656) and acrylates, leading to polymers with controlled molecular weights and relatively low polydispersities. The effectiveness of these compounds stems from the relatively weak carbon-iodine bond, which can undergo reversible homolytic cleavage in the presence of propagating polymer radicals. This reversible transfer of the iodine atom allows for the controlled growth of polymer chains.
| Parameter | This compound | Iodoform |
| Control over Polymerization | Effective in controlling the polymerization of styrene and acrylates. | Effective in controlling the polymerization of styrene and acrylates. |
| Resulting Polydispersity (Mw/Mn) | Can produce polymers with relatively low polydispersities, typically around 1.5. | Can produce polymers with relatively low polydispersities, typically around 1.5. |
| Mechanism of Action | Degenerative Chain Transfer | Degenerative Chain Transfer |
| Structural Features | Contains one labile C-I bond per molecule. | Contains three labile C-I bonds per molecule, potentially leading to more complex transfer events. |
| Initiator Compatibility | Compatible with common radical initiators (e.g., AIBN, BPO). | Compatible with common radical initiators (e.g., AIBN, BPO). |
| Monomer Scope | Styrene, Acrylates | Styrene, Acrylates |
Mechanism of Action: Degenerative Chain Transfer
The underlying mechanism for both this compound and iodoform as chain transfer agents is degenerative transfer. In this process, a propagating polymer radical (Pn•) reacts with the chain transfer agent (R-I) to form a dormant polymer species (Pn-I) and a new radical (R•). This new radical can then initiate the polymerization of a new polymer chain. The key to controlled polymerization is the rapid and reversible exchange of the iodine atom between the dormant and active polymer chains. This ensures that all polymer chains have a similar probability of growing, leading to a narrow molecular weight distribution.
Caption: General mechanism of degenerative chain transfer polymerization.
Experimental Protocols
The following provides a general experimental protocol for controlled radical polymerization using an iodo-compound as a chain transfer agent. Specific conditions such as temperature, reaction time, and the ratio of monomer to initiator and CTA should be optimized for the specific monomer and desired polymer characteristics.
Materials:
-
Monomer (e.g., styrene, methyl acrylate), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Chain Transfer Agent (this compound or iodoform).
-
Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)).
-
Solvent (e.g., toluene, anisole), if required.
-
Schlenk flask or reaction tube.
-
Magnetic stirrer and heating source (oil bath).
-
Nitrogen or Argon source for inert atmosphere.
Procedure:
-
Preparation: The monomer, chain transfer agent, initiator, and solvent (if used) are added to a Schlenk flask equipped with a magnetic stir bar. The desired molar ratio of monomer:CTA:initiator will depend on the target molecular weight and the specific activities of the CTA and initiator.
-
Deoxygenation: The reaction mixture is deoxygenated by subjecting it to several freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for at least 30 minutes.
-
Polymerization: The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN) and stirred.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as 1H NMR or gas chromatography (GC). The molecular weight and polydispersity of the polymer can be determined by gel permeation chromatography (GPC).
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then purified by precipitation in a non-solvent (e.g., methanol (B129727) for polystyrene) and dried under vacuum.
Caption: General experimental workflow for degenerative transfer polymerization.
Conclusion
Both this compound and iodoform are viable and effective chain transfer agents for controlling the radical polymerization of styrenic and acrylic monomers via a degenerative transfer mechanism. They offer a cost-effective and relatively simple method for producing polymers with controlled molecular weights and narrow polydispersities. The choice between the two may depend on factors such as commercial availability, ease of handling, and the specific requirements of the target polymer. For applications requiring a monofunctional chain end, this compound would be the more straightforward choice. Iodoform, with its three C-I bonds, could potentially lead to the formation of star-shaped or branched polymers, which may be desirable in certain applications but could also complicate the polymerization process. Further optimization of reaction conditions is recommended to achieve the best control for a specific monomer system.
A Comparative Guide to "1-Chloro-1-iodoethane" Mediated Polymerization for Researchers
For researchers, scientists, and drug development professionals exploring controlled radical polymerization (CRP) techniques, the choice of initiator and control agent is paramount to achieving well-defined polymers with predictable molecular weights and narrow polydispersity. This guide provides a comparative analysis of "1-Chloro-1-iodoethane" mediated polymerization, a form of degenerative transfer (DT) polymerization, with two of the most prevalent CRP methods: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
While direct, side-by-side quantitative kinetic data for this compound mediated polymerization is not extensively available in the current body of literature, this guide synthesizes the fundamental principles of degenerative transfer with alkyl halides to provide a robust comparison based on mechanistic understanding and typical performance characteristics of these polymerization systems.
Conceptual Overview of Polymerization Mechanisms
This compound in Degenerative Transfer (DT) Polymerization: This method relies on the reversible transfer of a labile atom (in this case, iodine) between a dormant polymer chain and a propagating radical. The C-I bond is weaker than the C-Cl bond and is thus the primary site for the degenerative transfer process. A conventional radical initiator generates propagating radicals, which can then react with a dormant polymer chain (terminated with iodine), abstracting the iodine atom and transferring the radical activity. This rapid and reversible exchange process maintains a low concentration of active radicals, thereby controlling the polymerization.
Atom Transfer Radical Polymerization (ATRP): ATRP is a catalyzed process, typically employing a transition metal complex (e.g., copper with a nitrogen-based ligand). The metal complex reversibly abstracts a halogen atom from a dormant polymer chain, generating a propagating radical and the oxidized metal complex. This equilibrium between active and dormant species is key to the controlled nature of ATRP.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. Propagating radicals add to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This process establishes an equilibrium between active and dormant chains, allowing for controlled polymer growth.
Comparative Performance Data
The following tables present typical quantitative data for ATRP and RAFT polymerization of common monomers like styrene (B11656) and methyl acrylate (B77674). The data for this compound mediated polymerization is presented qualitatively based on the expected behavior of a degenerative transfer system.
Table 1: Kinetic Comparison of Controlled Radical Polymerization Techniques for Styrene
| Parameter | This compound (DT) | ATRP (CuBr/PMDETA) | RAFT (CPDB) |
| Apparent Rate Constant (kapp) | Moderate to high, dependent on initiator concentration and transfer constant. | Typically 1st order with respect to monomer, initiator, and catalyst. | Dependent on initiator and RAFT agent concentration. |
| Molecular Weight vs. Conversion | Linear increase expected. | Linear increase with conversion. | Linear increase with conversion. |
| Polydispersity Index (PDI) | Expected to be low (1.2 - 1.5), but may be broader than optimal ATRP or RAFT. | Typically very low (1.05 - 1.2). | Typically very low (1.05 - 1.2). |
| Control over Architecture | Good, allows for block copolymer synthesis. | Excellent, allows for complex architectures. | Excellent, allows for complex architectures. |
Table 2: Kinetic Comparison of Controlled Radical Polymerization Techniques for Methyl Acrylate
| Parameter | This compound (DT) | ATRP (CuBr/TPMA) | RAFT (CPDB) |
| Apparent Rate Constant (kapp) | Moderate to high, generally faster for acrylates than styrenes. | Typically faster than for styrene. | Generally fast polymerization rates. |
| Molecular Weight vs. Conversion | Linear increase expected. | Linear increase with conversion. | Linear increase with conversion. |
| Polydispersity Index (PDI) | Expected to be low (1.2 - 1.5). | Typically very low (1.1 - 1.3). | Typically very low (1.1 - 1.3). |
| Control over Architecture | Good, suitable for block copolymers. | Excellent, versatile for various architectures. | Excellent, versatile for various architectures. |
Experimental Protocols
A detailed experimental protocol for a typical degenerative transfer polymerization using an alkyl iodide is provided below. This can be adapted for this compound, with the understanding that optimization of initiator and transfer agent concentrations, as well as temperature, will be necessary.
General Protocol for Degenerative Transfer Polymerization of Methyl Acrylate
Materials:
-
Methyl acrylate (MA, inhibitor removed)
-
This compound (as chain transfer agent)
-
Azobisisobutyronitrile (AIBN, as initiator)
-
Anisole (as solvent)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of methyl acrylate, this compound, AIBN, and anisole. The molar ratio of monomer:[this compound]:[AIBN] should be carefully calculated to target a specific molecular weight and to ensure a sufficient rate of transfer. A typical starting ratio might be 100:1:0.1.
-
Deoxygenation: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The flask is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred. The polymerization is allowed to proceed for a predetermined time.
-
Monitoring the Reaction: Samples are taken at timed intervals via a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum to a constant weight.
Visualizing the Polymerization Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.
Caption: Experimental workflow for this compound mediated polymerization.
Caption: Simplified comparison of the core equilibrium in DT, ATRP, and RAFT.
Conclusion
This compound mediated polymerization, as a form of degenerative transfer, offers a viable metal-free alternative for controlled radical polymerization. While it may not always achieve the ultra-low polydispersities seen in optimized ATRP or RAFT systems, its simplicity and the absence of a metal catalyst are significant advantages, particularly in applications where metal contamination is a concern, such as in biomedical and pharmaceutical fields. Further research providing direct comparative kinetic data would be invaluable for the rational design of polymerization systems utilizing this promising technique.
Unraveling the Reactivity of 1-Chloro-1-iodoethane: A Computational and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated alkanes is paramount for designing novel synthetic pathways and predicting molecular behavior. This guide provides a comparative analysis of the reactivity of 1-chloro-1-iodoethane, a unique geminal dihaloalkane, by examining its potential reaction pathways through computational studies and experimental data from analogous compounds. Due to a scarcity of direct research on this compound, this guide leverages data from related haloalkanes to provide a comprehensive overview of its expected reactivity in nucleophilic substitution and elimination reactions.
Executive Summary
This compound presents a fascinating case study in chemical reactivity, possessing two different halogen atoms on the same carbon. This structural feature introduces a competitive landscape for nucleophilic substitution and elimination reactions. Based on fundamental principles of organic chemistry and supported by computational and experimental data from analogous compounds, it is predicted that the carbon-iodine (C-I) bond will be significantly more reactive than the carbon-chlorine (C-Cl) bond. This is primarily attributed to the lower bond dissociation energy of the C-I bond, making iodide an excellent leaving group. Consequently, reactions are expected to proceed preferentially via cleavage of the C-I bond.
Comparative Data on Haloalkane Reactivity
To contextualize the reactivity of this compound, it is essential to compare the properties of relevant monohaloethanes and other geminal dihaloalkanes. The following tables summarize key computational and experimental data for these compounds.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)
| Compound | Bond | BDE (kcal/mol) |
| Chloroethane (B1197429) (CH₃CH₂Cl) | C-Cl | 84 |
| Iodoethane (B44018) (CH₃CH₂I) | C-I | 56 |
| This compound (CH₃CHClI) | C-I | Estimated to be lower than in iodoethane |
| This compound (CH₃CHClI) | C-Cl | Estimated to be similar to or slightly lower than in chloroethane |
Note: Estimated values for this compound are based on general trends in haloalkane chemistry. The presence of a second halogen on the same carbon can influence bond energies.
Table 2: Theoretical Activation Energies (ΔE‡) for SN2 Reactions of Simple Haloalkanes
| Reactant | Nucleophile | Leaving Group | ΔE‡ (kcal/mol) - Gas Phase |
| CH₃CH₂Cl | Cl⁻ | Cl⁻ | 25.8 |
| CH₃CH₂I | I⁻ | I⁻ | 22.5 |
| CH₃CH₂I | Cl⁻ | I⁻ | 21.7 |
| CH₃CHClI | Cl⁻ | I⁻ | Predicted to be low |
Note: Data for chloroethane and iodoethane are from computational studies. The activation energy for the reaction of this compound is predicted to be low due to the excellent leaving group ability of iodide.
Table 3: Experimental Relative Rates of Solvolysis (SN1-type reaction) for Secondary Alkyl Halides
| Substrate | Leaving Group | Relative Rate |
| 2-Chloropropane (B107684) | Cl | 1 |
| 2-Bromopropane | Br | 50 |
| 2-Iodopropane | I | 100,000 |
Note: This data illustrates the profound effect of the leaving group on the rate of SN1 reactions. A similar trend is expected for the solvolysis of this compound, with the C-I bond being vastly more reactive.
Reaction Pathways of this compound
The primary reaction pathways available to this compound in the presence of a nucleophile/base are nucleophilic substitution (SN1 and SN2) and elimination (E2).
Nucleophilic Substitution (SN1 and SN2)
Given the secondary nature of the carbon bearing the halogens, both SN1 and SN2 mechanisms are plausible.
-
SN2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The reactivity in an SN2 reaction is highly dependent on the leaving group's ability. Due to the significantly weaker C-I bond compared to the C-Cl bond, the iodide ion is a much better leaving group.[1] Therefore, in an SN2 reaction, the nucleophile will preferentially displace the iodide.
-
SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate. The rate-determining step is the departure of the leaving group to form this intermediate. The stability of the resulting carbocation and the quality of the leaving group are the most critical factors. Again, the superior leaving group ability of iodide means that the C-I bond will cleave to form a secondary carbocation, which can then be attacked by a nucleophile.
Elimination (E2) Reaction
The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group. In the case of this compound, the base would abstract a proton from the methyl group. Similar to substitution reactions, the C-I bond is expected to be the one that breaks during an E2 reaction due to the better leaving group ability of iodide.
Experimental Protocols
While specific experimental data for this compound is limited, the following general protocols are employed to study the reactivity of haloalkanes:
Protocol for Determining Relative Rates of Nucleophilic Substitution
-
Preparation of Solutions: Prepare solutions of the haloalkane (e.g., this compound and reference compounds like 2-chloropropane and 2-iodopropane) in a suitable solvent (e.g., aqueous ethanol). Also, prepare a solution of a nucleophile (e.g., sodium hydroxide) and an indicator.
-
Reaction Initiation: Mix the haloalkane solution with the nucleophile solution at a constant temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by titrating the liberated halide ions with a standard solution of silver nitrate. Alternatively, changes in pH or conductivity can be measured over time.
-
Data Analysis: The rate constants are determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law. The relative rates are then calculated by comparing the rate constants of the different haloalkanes.
Computational Methodology for Reactivity Studies
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or Spartan are commonly used.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)) is a standard approach for these types of calculations.
-
Calculations:
-
Geometry Optimization: The structures of the reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants.
-
Reaction Energy Calculation: The overall energy change of the reaction (ΔE_rxn) is calculated as the energy difference between the products and the reactants.
-
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the predicted reaction pathways for this compound.
Caption: Predicted SN2 reaction pathway for this compound.
Caption: Predicted SN1 reaction pathway for this compound.
Caption: Predicted E2 elimination pathway for this compound.
Conclusion
References
A Comparative Guide to the Stereochemistry of 1-Chloro-1-iodoethane Addition to Alkenes
For Researchers, Scientists, and Drug Development Professionals
The addition of functionalized haloalkanes to alkenes is a fundamental transformation in organic synthesis, providing a direct route to more complex molecules with potential applications in medicinal chemistry and materials science. The stereochemical outcome of such additions is of paramount importance, as the spatial arrangement of atoms in a molecule dictates its biological activity and material properties. This guide provides a comparative analysis of the potential stereochemical pathways for the addition of 1-chloro-1-iodoethane to alkenes, contextualized by contrasting well-established radical and electrophilic addition mechanisms. While specific experimental data for this compound is not extensively documented, its reactivity can be predicted and compared with alternative methodologies for which robust data exists.
Mechanistic Pathways and Stereochemical Outcomes
The addition of this compound to an alkene can plausibly proceed via two distinct mechanisms: a radical addition or an electrophilic addition. The weaker carbon-iodine bond compared to the carbon-chlorine bond suggests that homolytic cleavage to initiate a radical process is likely under appropriate conditions (e.g., with a radical initiator or light). Alternatively, an electrophilic pathway could be envisioned, though it is less common for this type of reagent. For a comprehensive comparison, we will examine the stereochemistry of a representative radical addition and contrast it with the well-documented electrophilic addition of iodine monochloride (ICl), a common alternative for chloro-iodination.
Pathway 1: Radical Addition of this compound (Predicted)
In a radical addition, the reaction is initiated by the formation of a 1-chloroethyl radical. This radical then adds to the alkene double bond, creating a new radical intermediate. The stereochemistry of the final product is determined by the facial selectivity of the initial radical attack and the subsequent halogen atom transfer.
Generally, simple radical additions to unfunctionalized alkenes are not highly stereoselective. The intermediate alkyl radical is often trigonal planar or rapidly inverting, allowing the subsequent atom transfer to occur from either face, which can lead to a mixture of syn and anti addition products.[1] However, diastereoselectivity can be influenced by steric hindrance or the presence of chiral auxiliaries on the alkene.
Caption: Radical addition pathway for this compound.
Pathway 2: Electrophilic Addition of Iodine Monochloride (Alternative)
As a well-established alternative, the addition of iodine monochloride (ICl) to alkenes proceeds through an electrophilic mechanism.[2][3] The electron-rich alkene attacks the electrophilic iodine atom of ICl, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. This intermediate is then opened by a nucleophilic attack of the chloride ion.
This mechanism is highly stereospecific, resulting in anti-addition.[3] The chloride ion attacks one of the carbons of the iodonium ion from the face opposite to the bulky iodonium group, leading to the exclusive formation of the trans product.[4] The regioselectivity generally follows Markovnikov's rule, where the chloride attacks the more substituted carbon.[5]
Caption: Electrophilic addition pathway for iodine monochloride.
Data Presentation: Comparison of Stereochemical Outcomes
The choice of reagent and reaction conditions dictates the mechanistic pathway and, consequently, the stereochemistry of the final product. The following table summarizes the expected outcomes for the radical addition of this compound versus the electrophilic addition of iodine monochloride.
| Feature | Radical Addition (this compound) | Electrophilic Addition (Iodine Monochloride) |
| Mechanism | Free radical chain reaction | Ionic, via cyclic iodonium ion |
| Stereospecificity | Not stereospecific | Stereospecific (anti-addition) |
| Stereoselectivity | Generally low; mixture of syn and anti products | High (anti-product is major) |
| Regioselectivity | Typically anti-Markovnikov for radical additions initiated by peroxide.[6] | Typically Markovnikov[5] |
| Intermediate | Trigonal planar or rapidly inverting alkyl radical | Bridged, cyclic iodonium ion |
| Product Mixture | Can be a complex mixture of stereoisomers | Typically a single pair of enantiomers (trans) |
Experimental Protocols
Detailed experimental procedures are crucial for achieving the desired chemical transformation with high yield and selectivity. Below are representative protocols for both a radical addition, which could be adapted for this compound, and the electrophilic addition of iodine monochloride.
Protocol 1: General Procedure for Radical Addition of an Iodoalkane to an Alkene
This protocol is adapted from procedures for the radical addition of functionalized iodoalkanes and serves as a plausible starting point for the reaction of this compound.[7]
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.2 equiv)
-
Radical initiator (e.g., AIBN, 0.1 equiv) or photochemical setup
-
Anhydrous, degassed solvent (e.g., benzene, toluene, or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkene and the anhydrous, degassed solvent.
-
Add this compound to the solution.
-
Add the radical initiator (e.g., AIBN).
-
If using a thermal initiator, heat the reaction mixture to the appropriate temperature (e.g., 80 °C for AIBN) and stir. If using photochemical initiation, irradiate the mixture with a suitable lamp at room temperature.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the product and determine the stereochemical outcome using NMR spectroscopy (e.g., NOESY for relative stereochemistry) and/or chiral chromatography for enantiomeric ratio.
Protocol 2: Electrophilic Addition of Iodine Monochloride to Styrene (B11656)
This is a well-established protocol for the chloro-iodination of an alkene.[2][3]
Materials:
-
Styrene (1.0 equiv)
-
Iodine monochloride (1.1 equiv, as a 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve styrene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of iodine monochloride in dichloromethane dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of unreacted iodine monochloride disappears.[3]
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 1-chloro-2-iodo-1-phenylethane.
-
If necessary, purify the product by column chromatography on silica gel.
-
The stereochemistry of the product can be confirmed by NMR spectroscopy, where the coupling constants of the vicinal protons can indicate the anti configuration.
Conclusion
The stereochemical outcome of the addition of this compound to alkenes is highly dependent on the reaction mechanism. A radical pathway, which is plausible for this reagent, is expected to be non-stereospecific and may lead to a mixture of syn and anti isomers. In contrast, an alternative electrophilic reagent like iodine monochloride provides a reliable method for stereospecific anti-addition. For drug development professionals and synthetic chemists, understanding these divergent pathways is critical for designing synthetic routes that afford the desired stereoisomer with high purity. The choice between inducing a radical reaction with this compound or employing an electrophilic alternative like ICl will depend on the desired stereochemical outcome and the substrate's tolerance to the respective reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reaction mechanism - Interhalogen with alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Radical chain repair: The hydroalkylation of polysubstituted unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
The Influence of Initiator Concentration on Polymer Properties: A Comparative Guide to Cationic Polymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of initiator systems for the living cationic polymerization of vinyl ethers, with a focus on how initiator concentration correlates with the properties of the resulting polymers. While direct experimental data for "1-Chloro-1-iodoethane" as an initiator was not available in the reviewed literature, this document details the closely related and well-documented 1-(isobutoxy)ethyl chloride (IBVE-HCl)/Zinc Chloride (ZnCl₂) initiating system for the polymerization of isobutyl vinyl ether (IBVE). This system serves as a valuable model for understanding the principles of living cationic polymerization and the critical role of initiator concentration in controlling polymer architecture.
Correlation of Polymer Properties with Initiator Concentration
In living cationic polymerization, the concentration of the initiator is a key parameter for controlling the molecular weight and molecular weight distribution of the polymer. The number-average molecular weight (Mn) of the resulting polymer is inversely proportional to the initial concentration of the initiator, assuming complete monomer conversion. This relationship allows for the synthesis of polymers with predetermined molecular weights.
The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is ideally close to 1.0 in a living polymerization, indicating that all polymer chains are of similar length. The choice of initiator and careful control over its concentration are crucial for achieving a low PDI.
Table 1: Representative Data on the Effect of IBVE-HCl Initiator Concentration on the Properties of Poly(isobutyl vinyl ether) (PIBVE) using a ZnCl₂ Activator
| [IBVE]₀ (M) | [IBVE-HCl]₀ (mM) | [ZnCl₂]₀ (mM) | Mn ( g/mol , Theoretical) | Mn ( g/mol , Experimental) | PDI (Mw/Mn) |
| 0.76 | 10 | 10 | 7600 | 7800 | 1.15 |
| 0.76 | 8 | 10 | 9500 | 9300 | 1.12 |
| 0.76 | 6 | 10 | 12700 | 12500 | 1.10 |
| 0.76 | 4 | 10 | 19000 | 18800 | 1.08 |
| 0.76 | 2 | 10 | 38000 | 37500 | 1.11 |
Note: The data in this table is illustrative and based on the principles of living cationic polymerization. It demonstrates the expected trend where a decrease in initiator concentration leads to an increase in the number-average molecular weight (Mn) of the polymer, with the polydispersity index (PDI) remaining low.
Comparison of Initiator Systems for Vinyl Ether Polymerization
The choice of the initiating system is critical for the success of a living cationic polymerization. Different systems offer varying levels of control and are suitable for different monomers and reaction conditions.
Table 2: Comparison of Common Initiating Systems for Living Cationic Polymerization of Vinyl Ethers
| Initiating System | Advantages | Disadvantages |
| Protonic Acid Adduct / Lewis Acid (e.g., IBVE-HCl / ZnCl₂) ** | Well-controlled polymerization, predictable molecular weights, narrow molecular weight distributions (PDI < 1.2). The initiator is relatively stable and easy to prepare. | Requires a Lewis acid co-initiator. The strength of the Lewis acid can affect the polymerization rate and control. |
| Hydrogen Iodide / Iodine (HI / I₂) | One of the first systems developed for living cationic polymerization of vinyl ethers. Provides good control over molecular weight and PDI. | HI is a corrosive gas and can be difficult to handle. The system can be sensitive to impurities. |
| Lewis Acids alone (e.g., SnCl₄, TiCl₄) ** | Can initiate polymerization directly in the presence of trace amounts of a proton source (e.g., water). | Often leads to less controlled polymerization with broader molecular weight distributions due to faster initiation and potential side reactions. Control is highly dependent on the purity of reagents and solvent. |
Experimental Protocols
A detailed methodology is essential for achieving a successful living cationic polymerization. The following protocol is a representative example for the polymerization of isobutyl vinyl ether using the IBVE-HCl/ZnCl₂ initiating system.
Materials
-
Isobutyl vinyl ether (IBVE): Purified by distillation over calcium hydride.
-
Toluene (B28343) (solvent): Dried by passing through a column of activated alumina (B75360) and stored over molecular sieves.
-
Zinc Chloride (ZnCl₂): Anhydrous, stored in a desiccator. A stock solution in a dry, non-polar solvent can be prepared.
-
1-(Isobutoxy)ethyl chloride (IBVE-HCl): Prepared by the reaction of IBVE with dry HCl gas in a dry solvent at low temperature.
-
Nitrogen or Argon: High purity, for maintaining an inert atmosphere.
Experimental Procedure
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with a stream of dry nitrogen or argon.
-
Reagent Preparation: The desired amounts of purified toluene and IBVE monomer are added to the reactor via syringe under an inert atmosphere. The reactor is then cooled to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.
-
Initiation: The calculated volume of the IBVE-HCl initiator solution is added to the stirred monomer solution.
-
Activation: The polymerization is started by the addition of the ZnCl₂ solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography.
-
Termination: The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol (B129727) containing a small amount of ammonia.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Visualizing the Process and Relationships
Diagrams can help to clarify complex experimental workflows and the fundamental relationships governing polymerization.
Caption: Experimental workflow for living cationic polymerization.
Caption: Relationship between initiator concentration and polymer properties.
Safety Operating Guide
Proper Disposal of 1-Chloro-1-iodoethane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 1-chloro-1-iodoethane, a halogenated hydrocarbon. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Key Hazards:
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Safety goggles or a face shield.[2]
-
Chemical-resistant gloves (e.g., nitrile).[2]
-
A lab coat or chemical-resistant apron.[2]
-
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]
Disposal Protocol: A Step-by-Step Approach
The standard procedure for disposing of this compound is to treat it as a halogenated organic waste.[2][3][4] The primary and recommended method of disposal is incineration by a licensed hazardous waste disposal company.[1][3]
Experimental Protocol for Disposal:
-
Segregation: At the point of generation, it is critical to segregate waste containing this compound from all other waste streams. Specifically, do not mix halogenated organic waste with non-halogenated solvent waste.[2][3] Mixing these waste streams can complicate the disposal process and increase costs.[2]
-
Container Selection: Collect this compound waste in a designated, properly labeled, and leak-proof container. High-density polyethylene (B3416737) (HDPE) carboys are often suitable for halogenated organic compounds.[2][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Solvents".[2] The label should also list all constituents of the waste, including "this compound," with their approximate concentrations. Do not use chemical formulas or abbreviations.
-
Accumulation and Storage:
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EH&S) department to arrange for collection by a licensed hazardous waste disposal service.
Important Considerations:
-
Do NOT dispose of this compound down the drain.[2]
-
Do NOT allow the chemical to evaporate in a fume hood as a means of disposal.[2]
Quantitative Safety Data
For quick reference, the following table summarizes key safety information for this compound.
| Property | Value |
| CAS Number | 594-00-3 |
| Molecular Formula | C₂H₄ClI |
| Molecular Weight | 190.41 g/mol |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Chloro-1-iodoethane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloro-1-iodoethane. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe handling and mitigate risks associated with this chemical.
Chemical Properties and Hazards
This compound is a flammable liquid and vapor that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects.
| Property | Value | Source |
| Molecular Formula | C2H4ClI | [2] |
| Molecular Weight | 190.41 g/mol | [2][3] |
| CAS Number | 594-00-3 | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 61 - 62 °C @ 30mmHg | [4] |
| Specific Gravity | 2.088 g/cm3 | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.
| Protection Type | Recommended PPE | Guidelines and Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] A face shield provides an additional layer of protection against splashes.[5] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat or chemical-resistant apron | Gloves should be inspected before use and changed frequently. Nitrile gloves offer good protection against solvents, oils, and limited exposure to acids and bases, while neoprene gloves are resistant to a broad range of chemicals.[5][6] A lab coat or apron should be worn to protect the body.[6] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used when working outside of a fume hood or in case of inadequate ventilation.[1][4][7] The type of respirator will depend on the concentration of airborne contaminants. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Safety boots may be necessary where there is a risk of chemical splashes on the legs.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount for the safe handling of this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Locate the nearest safety shower and eyewash station.[7]
-
Keep containers of this compound tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight.[7][8]
2. Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid breathing vapors or mists.[1]
-
Prevent contact with skin and eyes.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.[9]
-
Do not eat, drink, or smoke when using this product.[1]
3. Post-Handling:
-
Wash hands and face thoroughly after handling.
-
Immediately change any contaminated clothing.
-
Ensure the container is tightly sealed before returning to storage.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. This compound | C2H4ClI | CID 11769336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. hsa.ie [hsa.ie]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. airgas.com [airgas.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
